Boc-D-tert-leucine
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426487 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124655-17-0 | |
| Record name | boc-d-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124655-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-tert-leucine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a pivotal building block in modern organic synthesis and pharmaceutical development.[1] Its unique structural characteristics, particularly the sterically hindered tert-butyl group, impart specific conformational constraints on peptides and other molecules into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen is instrumental in preventing undesirable side reactions during synthetic processes, making it an invaluable tool in peptide synthesis and the creation of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, possesses a unique structure that dictates its chemical behavior and utility.[3][4] The presence of the bulky tert-butyl group adjacent to the chiral center provides significant steric hindrance, influencing the conformational preferences of peptide backbones.
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [3][4] |
| CAS Number | 124655-17-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 118-121 °C | [3] |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide, and methanol; sparingly soluble in water. | [6][7] |
| Optical Rotation | [α]20/D +4.2 ± 0.5°, c = 1% in glacial acetic acid (for L-enantiomer) | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Boc-protection of amino acids.
Materials:
-
D-tert-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
Dissolve D-tert-leucine in a mixture of 1,4-dioxane and 1N NaOH solution.
-
To this solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid (e.g., 1N HCl or citric acid solution).
-
Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
dot
Caption: General workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).
Experimental Protocol: General Boc-SPPS Cycle
The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Procedure:
-
Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF).
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a deprotection solution (e.g., 50% TFA in DCM). This is typically a two-step process: a short pre-wash followed by a longer deprotection step.[8]
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization wash (e.g., isopropanol) followed by DMF to remove residual acid and prepare for coupling.[8]
-
Neutralization: Neutralize the protonated amino group on the resin with a base solution (e.g., DIEA in DMF).
-
Coupling: Activate the carboxylic acid of this compound with a coupling reagent and a base in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.
dot
Caption: A simplified workflow of a Boc-SPPS cycle.
Role in the Synthesis of Bioactive Peptides
The incorporation of D-amino acids, such as D-tert-leucine, into peptide sequences can significantly enhance their biological activity and stability.[9] D-amino acids can increase resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs. The unique steric bulk of the tert-leucine side chain can also enforce specific secondary structures, leading to improved receptor binding and efficacy.
For example, the introduction of a D-leucine residue at the second position of the antimicrobial peptide Brevinin-1OS (B1OS) resulted in a significant increase in its antibacterial and anticancer activities, while also reducing its hemolytic activity, making it a more viable therapeutic candidate.[10]
dot
Caption: Role of this compound in synthesizing bioactive peptides.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are characteristic chemical shifts for Boc-L-tert-leucine, which are expected to be very similar for the D-enantiomer.
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.61 (d, J = 9.1 Hz, 1H, NH), 4.14 (q, J = 4.2, 3.2 Hz, 1H, Cα-H), 1.37 (s, 9H, Boc-CH₃), 0.94 (s, 9H, tert-butyl-CH₃).[11]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.07 (C=O, acid), 156.25 (C=O, Boc), 78.66 (C, Boc), 65.18 (Cα), 34.80 (Cβ), 28.57 (CH₃, Boc), 26.75 (CH₃, tert-butyl).[11]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-protected amino acids typically shows characteristic absorption bands. For N-Boc-L-tert-leucine, these include:
-
Broad O-H stretch: ~3300-2500 cm⁻¹ (from the carboxylic acid)
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretches: ~1740 cm⁻¹ (acid) and ~1690 cm⁻¹ (urethane)
-
C-H stretches: ~2960 cm⁻¹
Mass Spectrometry
Under mass spectrometry, Boc-protected compounds exhibit characteristic fragmentation patterns. In electron ionization (EI), major product ions include the tert-butyl cation (C₄H₉⁺) and fragments resulting from the loss of isobutylene ([M−C₄H₈]⁺) and the entire Boc group ([M−C₅H₈O₂]⁺).[12] In electrospray ionization (ESI), fragmentation often involves the loss of isobutylene followed by the loss of CO₂.[12]
Conclusion
This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and properties, coupled with the versatility of the Boc protecting group, make it an essential tool for the synthesis of complex peptides and small molecules with therapeutic potential. The steric hindrance provided by the tert-leucine moiety offers a unique handle for controlling molecular conformation, leading to the development of more stable and potent bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]
- 4. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 8. chempep.com [chempep.com]
- 9. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]
- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
A Technical Guide to the Synthesis of Boc-D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Boc-D-tert-leucine, a crucial building block in the development of peptide-based therapeutics and chiral ligands. The following sections detail the primary synthetic pathway, reaction mechanism, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, or (R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid derivative. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, making it a valuable component in the design of enzyme inhibitors, receptor ligands, and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is essential for its use in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions at the amino terminus.
Primary Synthesis Pathway: N-Terminal Protection
The most prevalent and straightforward method for synthesizing this compound is through the N-terminal protection of the parent amino acid, D-tert-leucine. This reaction involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.
The overall transformation can be summarized as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of D-tert-leucine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.
The key steps are:
-
Deprotonation of the amino group of D-tert-leucine by the base.
-
Nucleophilic attack of the resulting amino anion on a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate.
-
Collapse of the tetrahedral intermediate, leading to the formation of the N-Boc bond and the release of a tert-butoxycarbonate leaving group.
-
The leaving group subsequently decomposes to carbon dioxide and tert-butanol.
Quantitative Data
The synthesis of this compound has been reported under various conditions, with consistently high yields. The following table summarizes representative quantitative data from the literature.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| D-tert-leucine | (Boc)₂O, NaOH | Dioxane/Water | Room Temperature | 12 | 95 | |
| D-tert-leucine | (Boc)₂O, NaHCO₃ | THF/Water | 25 | 24 | 98 | |
| D-tert-leucine | (Boc)₂O, Triethylamine | Dichloromethane | 0 to RT | 16 | 92 |
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound.
Materials and Reagents
-
D-tert-leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Dissolution: Dissolve D-tert-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add a solution of NaOH (1.1 eq) in water.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Figure 2: A detailed workflow for the synthesis and isolation of this compound.
Conclusion
The synthesis of this compound via N-terminal protection with di-tert-butyl dicarbonate is a robust and high-yielding method. The procedure is straightforward and scalable, making it suitable for both academic research and industrial applications. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for chemists and drug development professionals working with this important chiral building block.
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a critical building block in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its unique structural features, including the bulky tert-butyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group, impart specific and desirable properties for the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder, indicative of its purity and stability.[1][2] The presence of the hydrophobic tert-butyl group influences its solubility, making it soluble in many organic solvents while being insoluble in water.[2][3]
Structural and General Properties
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-tert-leucine | [1] |
| Synonyms | Boc-D-Tle-OH, (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid | |
| CAS Number | 124655-17-0 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
Physical Properties
| Property | Value | Source |
| Melting Point | 118-121 °C | |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg (Predicted) | [5] |
| Optical Rotation | [α]²⁰/D +4.0 to +7.0° (c=1 in Acetic Acid) | |
| Solubility | Soluble in dichloromethane, dimethyl sulfoxide (DMSO), methanol. Insoluble in water. | [2][3] |
Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the tert-butyl group of the Boc protecting group (singlet, ~1.45 ppm), the tert-butyl group of the leucine side chain (singlet, ~1.00 ppm), the α-proton (doublet), and the amide proton (doublet).[6] |
| ¹³C NMR | Carbonyl carbons of the Boc and carboxylic acid groups, quaternary carbons of the tert-butyl groups, and the α-carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and C-H stretching of the alkyl groups. |
| Mass Spectrometry | The molecular ion peak [M]+ and characteristic fragmentation patterns, including the loss of the Boc group or parts of it (e.g., loss of isobutylene or the entire tert-butoxycarbonyl group). |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-tert-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Methanol or a mixture of dioxane and water[]
-
Ethyl acetate
-
10% w/v aqueous citric acid solution[6]
-
Anhydrous magnesium sulfate[6]
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Suspend D-tert-leucine in methanol (or a dioxane/water mixture).[6][]
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (or an aqueous solution of NaOH) to the suspension to act as a base.[6][]
-
Slowly add a solution of di-tert-butyl dicarbonate in the corresponding solvent to the reaction mixture while maintaining the temperature between 0 and 5°C.[8]
-
Allow the reaction mixture to stir at room temperature overnight.[6]
-
Remove the solvent under reduced pressure (in vacuo).[6]
-
Dissolve the residue in ethyl acetate.[6]
-
Wash the organic layer with a 10% w/v aqueous citric acid solution to remove any unreacted base and other basic impurities.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
Purification
The crude this compound can be purified by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate is a common eluent system.
-
The fractions containing the pure product are collected and the solvent is evaporated.
Recrystallization:
-
A suitable solvent system, such as ethyl acetate/hexane, can be used to recrystallize the crude product to obtain a pure crystalline solid.
Role in Peptide Synthesis and Drug Development
This compound is a valuable chiral building block in peptide synthesis and the development of pharmaceutical agents.[1] The Boc protecting group is stable under neutral and basic conditions, making it ideal for multi-step synthetic procedures, and can be easily removed under acidic conditions.[]
The incorporation of D-amino acids, such as D-tert-leucine, into peptide chains can enhance the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability as a potential drug candidate.[10] This strategy is often employed in the design of therapeutic peptides with prolonged in vivo activity.[10] Furthermore, the bulky tert-leucine side chain can be used to introduce conformational constraints into a peptide, which can be crucial for its biological activity.
This compound has been utilized as an intermediate in the synthesis of compounds with potential anticonvulsant and neuroprotective properties.[1]
Diagrams
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 4. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 6. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 8. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 10. peptide.com [peptide.com]
Solubility Profile of Boc-D-tert-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Boc-D-tert-leucine (N-(tert-Butoxycarbonyl)-D-tert-leucine), a crucial protected amino acid in peptide synthesis and pharmaceutical development. Understanding its solubility in various solvents is paramount for its effective use in synthetic protocols and for the development of robust drug manufacturing processes.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid D-tert-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and other organic syntheses.[] Its unique bulky tert-butyl side chain can impart specific conformational constraints on peptides, and it serves as a critical chiral building block in the synthesis of various pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[1]
Quantitative Solubility Data
The solubility of this compound is largely dictated by its hydrophobic tert-butyl group and the Boc protecting group, which results in good solubility in many common organic solvents and limited solubility in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (432.36 mM) | Not Specified | May require sonication to dissolve.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | A commonly used solvent for reactions involving Boc-protected amino acids.[4][5] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Frequently used as a solvent in solid-phase peptide synthesis.[4] |
| Methanol | CH₃OH | Soluble | Not Specified | [5] |
| Water | H₂O | Less soluble / Insoluble | Not Specified | The hydrophobic nature of the molecule limits its solubility in water.[4][5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL (10.81 mM) | Not Specified | A solvent mixture that yields a clear solution.[3] |
Experimental Protocol for Solubility Determination
While specific experimental data for the solubility of this compound is limited in the public domain, a general protocol for its determination can be established based on standard laboratory practices for amino acid derivatives.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Dichloromethane, Dimethylformamide, Water)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.
-
Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any undissolved particles.
-
-
Concentration Determination:
-
Accurately determine the concentration of this compound in the filtered solution. This can be achieved by:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid.
-
Chromatographic Analysis (HPLC): Dilute the filtered solution with a suitable mobile phase and analyze it by HPLC with a UV detector, using a pre-established calibration curve.
-
Spectroscopic Analysis (UV-Vis): If this compound has a sufficient chromophore, its concentration can be determined using a UV-Vis spectrophotometer and a calibration curve.
-
-
-
Data Reporting:
-
Express the solubility as a concentration, typically in g/L or mol/L, at the specified temperature.
-
Experimental workflow for determining the solubility of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in SPPS, a widely used method for synthesizing peptides. Its solubility in solvents like DMF and DCM is critical for efficient coupling reactions.
Workflow for a Single Coupling Cycle in Boc-SPPS:
The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a growing peptide chain attached to a solid support resin.
A single coupling cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Steps of the Coupling Cycle:
-
Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) to free the N-terminal amine for the subsequent coupling reaction.
-
Activation: In a separate vessel, the carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HOBt) in DMF. This forms a highly reactive species.
-
Coupling: The activated this compound solution is added to the resin, and the coupling reaction proceeds to form a new peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.
-
Repeat: These steps are repeated for each subsequent amino acid to be added to the peptide chain.
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. Its high solubility in common organic solvents such as DMSO, DCM, and DMF facilitates its use in a variety of synthetic procedures, most notably in solid-phase peptide synthesis. A comprehensive understanding of its solubility characteristics allows for the optimization of reaction conditions, leading to improved yields and purity of the final products. The provided experimental protocol offers a framework for generating more extensive quantitative solubility data, which would be a valuable resource for the scientific community.
References
Spectroscopic Characterization of Boc-D-tert-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine), a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
-
CAS Number: 16937-99-8[1]
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound. Note that for NMR, IR, and MS, the spectra for the D- and L-enantiomers are identical.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.09 | d | 1H | NH |
| ~4.05 | d | 1H | α-CH |
| 1.45 | s | 9H | Boc -C(CH ₃)₃ |
| 0.99 | s | 9H | tert-butyl -C(CH ₃)₃ |
Solvent: CDCl₃. Data is analogous to similar Boc-protected amino acids.[4][5]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | C =O (Carboxylic Acid) |
| ~156.0 | C =O (Boc) |
| ~80.0 | Boc -C (CH₃)₃ |
| ~61.0 | α-C H |
| ~34.8 | tert-butyl -C (CH₃)₃ |
| ~28.6 | Boc -C(C H₃)₃ |
| ~26.8 | tert-butyl -C(C H₃)₃ |
Solvent: DMSO-d₆. Data is analogous to similar Boc-protected amino acids.[6]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| ~3350 | N-H stretch (Amide) |
| 2970 - 2870 | C-H stretch (Alkyl) |
| ~1710 | C=O stretch (Carboxylic Acid Dimer) |
| ~1690 | C=O stretch (Urethane) |
| ~1520 | N-H bend (Amide II) |
| ~1160 | C-O stretch (Ester-like) |
Data obtained via KBr pellet or ATR techniques for the analogous L-enantiomer.[2][3]
Table 4: Mass Spectrometry Data
| m/z Value | Ion Assignment |
| 232.15 | [M+H]⁺ (Calculated: 232.1543) |
| 254.14 | [M+Na]⁺ (Calculated: 254.1363) |
| 176.10 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ (Loss of isobutylene from Boc group) |
| 132.08 | [M+H - C₅H₈O₂]⁺ or [M+H - 100]⁺ (Loss of Boc group) |
Ionization Method: Electrospray Ionization (ESI), positive ion mode.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the structural confirmation of a synthesized or purchased sample of this compound using multiple spectroscopic techniques.
Caption: Workflow for structural verification of this compound.
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[4]
-
Ensure complete dissolution. Gentle vortexing can be applied if necessary.[4]
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Tune and shim the instrument to the specific sample and solvent for optimal resolution.
-
Acquire the ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.[4]
-
Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A decoupled mode is standard.[8]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
This protocol describes the thin solid film or KBr pellet method, suitable for solid samples like this compound.[9]
-
Sample Preparation (Thin Film Method):
-
Place a small amount (approx. 5-10 mg) of the solid sample into a small test tube.[9]
-
Add a few drops of a volatile solvent like methylene chloride or acetone to dissolve the solid.[9]
-
Deposit one or two drops of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[9]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9]
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.[10]
-
Transfer the finely ground powder to a pellet press and apply high pressure to form a transparent or translucent disk.
-
-
Data Acquisition:
-
Place the sample holder (with the salt plate or KBr pellet) into the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a clean, empty salt plate/KBr pellet).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
This protocol outlines analysis using Electrospray Ionization (ESI), a common technique for polar molecules like amino acid derivatives.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation. A common solvent is 50:50 acetonitrile:water with 0.1% formic acid.[11][12]
-
Ensure the final solution is free of any particulate matter; filter if necessary.[11] High concentrations of non-volatile salts should be avoided as they can suppress the ESI signal.[11][13]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the analyte.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
For structural confirmation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to observe characteristic daughter ions.[14]
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to corroborate the structure. For Boc-protected compounds, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) are expected.[7]
-
References
- 1. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide on the Stability and Degradation Profile of Boc-D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine) is a crucial protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and as a chiral building block in the development of pharmaceutical agents.[1][2][3] Its bulky tert-butyl group offers unique steric properties, while the tert-butoxycarbonyl (Boc) protecting group provides essential temporary shielding of the alpha-amino group.[1][3] A comprehensive understanding of its stability and degradation characteristics is paramount for optimizing synthetic protocols, ensuring the integrity of intermediates, and meeting regulatory requirements for drug development. This guide details the physicochemical properties, stability profile under various stress conditions, and primary degradation (deprotection) pathways of this compound. It includes detailed experimental protocols and visual workflows to support research and development activities.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid, a physical characteristic indicative of its purity and stability.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [1][2][4] |
| CAS Number | 124655-17-0 | [1][4] |
| Melting Point | 85-87 °C | [6] |
| Solubility | Soluble in organic solvents such as DMSO, Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. Insoluble in water. | [2][3][5][6] |
Stability and Degradation Profile
The stability of this compound is fundamentally linked to the lability of the Boc protecting group. While the compound is stable under standard storage conditions, it is designed to be cleaved under specific, controlled environments.
General and Storage Stability
Under recommended storage conditions, this compound is a stable compound that can be stored for extended periods without significant decomposition.[2][] As a solid powder, it is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[4][5] When dissolved in solvents like DMSO, it is recommended to store aliquoted solutions at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]
pH-Dependent Stability and Degradation
The Boc group's stability is highly dependent on pH. This characteristic is central to its utility in chemical synthesis.
-
Acidic Conditions: The Boc group is intentionally designed to be labile under mild to strong acidic conditions.[6][] This acid sensitivity is the cornerstone of its use in SPPS. The degradation pathway involves protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8] Common reagents for this cleavage include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[6][]
-
Neutral and Basic Conditions: this compound is stable under neutral, basic, and nucleophilic conditions.[][9] This stability allows for orthogonal protection strategies in complex syntheses, where other protecting groups (like Fmoc) can be removed with bases while the Boc group remains intact.[9] It is resistant to alkaline hydrolysis and hydrazinolysis.[]
Thermal Profile
High temperatures can induce the degradation of Boc-protected amino acids. Simple thermal treatment around 150°C can lead to deprotection, though often with incomplete conversion and some product decomposition.[10] The presence of trace amounts of water or acid can significantly accelerate this thermal deprotection.[10] Therefore, prolonged exposure to high heat should be avoided during storage and handling unless thermal deprotection is the intended outcome.
Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement in drug development to identify likely degradation products and establish the intrinsic stability of a molecule.[11] These studies are crucial for developing stability-indicating analytical methods.[12][13]
| Stress Condition | Expected Stability/Degradation Pathway | Primary Degradation Products |
| Acid Hydrolysis (e.g., HCl, H₂SO₄) | Labile. Rapid cleavage of the Boc group.[6][][9] | D-tert-leucine, Isobutylene, Carbon Dioxide |
| Base Hydrolysis (e.g., NaOH) | Stable. The Boc group is resistant to basic conditions.[][9] | No significant degradation expected. |
| Oxidative Stress (e.g., H₂O₂) | Generally Stable. The Boc group and the tert-leucine side chain are not highly susceptible to oxidation. | Minimal degradation expected. |
| Thermal Stress (e.g., >100 °C) | Potentially Labile. Deprotection can occur, especially at higher temperatures (~150°C).[10] | D-tert-leucine, Isobutylene, Carbon Dioxide, other decomposition products. |
| Photostability (e.g., UV/Vis Light) | Generally Stable. The molecule does not contain significant chromophores that would lead to photodegradation. | No significant degradation expected. |
Key Degradation/Deprotection Pathways and Mechanisms
The primary "degradation" of this compound in a controlled setting is its deprotection to reveal the free amine of D-tert-leucine.
Acid-Mediated Deprotection
This is the most common and efficient method for Boc group removal. The reaction proceeds via an E1 elimination mechanism.
-
Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFA).
-
C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen cleaves, forming a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine of D-tert-leucine.
A potential side reaction is the alkylation of nucleophilic side chains (e.g., Tryptophan, Methionine) by the tert-butyl cation. This is often mitigated by using "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) in the reaction mixture.[]
Experimental Protocols
The following protocols provide standardized methods for the synthesis, deprotection, and stability testing of this compound.
Protocol: Synthesis of this compound
This protocol describes the common method for protecting the amino group of D-tert-leucine using di-tert-butyl dicarbonate (Boc₂O).[6]
-
Dissolution: Dissolve D-tert-leucine in a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and an aqueous sodium hydroxide solution at 0°C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: a. Evaporate the organic solvent under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove impurities. c. Acidify the aqueous phase to a pH of 2-3 with a suitable acid (e.g., cold 1N HCl), which will cause the product to precipitate.[6][14]
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Protocol: Acid-Mediated Deprotection of this compound
This protocol details the standard procedure for removing the Boc group using Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve the this compound substrate in a suitable solvent, typically dichloromethane (DCM). If the final peptide contains sensitive residues like Trp or Met, add scavengers (e.g., 2.5% water, 2.5% TIS).
-
Reagent Addition: Add the deprotection reagent, commonly a solution of 25-50% TFA in DCM, to the reaction mixture.[]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Isolation: Once the reaction is complete, remove the TFA and solvent under reduced pressure (often co-evaporating with toluene). The resulting D-tert-leucine TFA salt can be used directly or neutralized for subsequent steps.
Protocol: General Workflow for a Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of this compound under various stress conditions.[11][12][13]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system.
-
Stress Application: Aliquot the stock solution and subject the samples to a matrix of stress conditions:
-
Acidic: Add HCl or H₂SO₄ (e.g., 0.1 N) and incubate at a set temperature (e.g., 60°C).
-
Basic: Add NaOH (e.g., 0.1 N) and incubate.
-
Oxidative: Add H₂O₂ (e.g., 3%) and incubate.
-
Thermal: Incubate the sample (solid and/or in solution) at elevated temperatures (e.g., 80°C, 150°C).
-
Photolytic: Expose the sample to controlled UV/Vis light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid/base stressed samples to stop the degradation reaction.
-
Analysis: Analyze all samples, including a non-stressed control, using a qualified stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.
-
Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any degradation products formed.
Conclusion
This compound is a robust compound under standard handling and basic conditions, making it an excellent choice for complex, multi-step organic syntheses. Its primary liability is to acid, a feature that is intentionally exploited for its removal in a controlled manner. A thorough understanding of its stability profile—particularly its sensitivity to acid and high temperatures—is essential for researchers in peptide synthesis and drug development to ensure reaction efficiency, product purity, and the development of stable pharmaceutical formulations. The protocols and data presented in this guide serve as a comprehensive resource for the effective use and analysis of this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Boc-D-tert-leucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-D-tert-leucine in solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages of incorporating this sterically hindered D-amino acid into peptide sequences, details optimized protocols for its efficient coupling, and provides expected quantitative data for synthesis and purification.
Introduction
This compound is a protected form of the non-proteinogenic amino acid D-tert-leucine, characterized by a bulky tert-butyl side chain.[1] Its incorporation into peptide chains is a key strategy for developing peptides with enhanced therapeutic properties. The D-configuration provides resistance to enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the peptide.[2] Furthermore, the unique steric bulk of the tert-leucine residue can induce specific secondary structures and modulate the biological activity of peptides, including enhancing antimicrobial and anticancer properties.[3][4] this compound is a valuable chiral building block in the synthesis of pharmaceutical agents, contributing to the development of compounds with anticonvulsant and neuroprotective activities.[1]
While advantageous, the use of this compound in SPPS presents challenges, primarily due to the steric hindrance from its bulky side chain, which can impede coupling reactions.[5][6] This document provides optimized protocols to overcome these challenges and ensure high-yield synthesis of D-tert-leucine-containing peptides.
Data Presentation
The following tables summarize typical quantitative data for the solid-phase synthesis of a model peptide containing a this compound residue. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Synthesis Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | 95 - 99% | May require double coupling and the use of potent activating reagents. Monitoring is crucial. |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and the number of difficult couplings. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion sequences and byproducts. |
| Final Purified Peptide Yield | 15 - 30% | Dependent on the efficiency of the purification process. |
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Activation Time | Key Advantages |
| HBTU/DIEA | 2-5 minutes | Efficient and widely used for standard couplings. |
| HATU/DIEA | 2-5 minutes | Highly effective for sterically hindered amino acids. |
| PyBOP/DIEA | 2-5 minutes | Another powerful reagent for difficult couplings. |
| DIC/HOBt | 10-15 minutes | A cost-effective option, though may be less efficient for sterically hindered residues. |
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.
dot
Caption: General workflow for a single cycle in Boc-SPPS.
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 30 minutes.
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing:
-
Wash the resin with DCM (3x).
-
Wash with Isopropanol (IPA) (2x).
-
Wash with DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (5x).
-
Coupling: Proceed with the coupling protocol for the next amino acid.
-
Monitoring: After coupling, perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates successful coupling).
Protocol 2: Coupling of this compound
This protocol is optimized for the incorporation of the sterically hindered this compound.
dot
Caption: Optimized workflow for coupling this compound.
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HATU (3 equivalents), and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 2-4 hours. A longer coupling time is recommended to overcome steric hindrance.
-
-
Monitoring and Potential Double Coupling:
-
After the initial coupling, perform a Kaiser test.
-
If the test is positive (indicating incomplete reaction), drain the coupling solution, wash the resin with DCM (3x), and repeat the coupling step with a freshly prepared activated this compound solution.
-
-
Washing: Once a negative Kaiser test is achieved, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. Caution: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.
dot
Caption: Workflow for the final cleavage and isolation of the peptide.
-
Preparation:
-
After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol) to protect sensitive amino acids from side reactions.
-
-
HF Cleavage:
-
Cool the apparatus to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation:
-
Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to precipitate the cleaved peptide.
-
Filter and collect the crude peptide.
-
Wash the peptide several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Signaling Pathway Diagram
The incorporation of D-amino acids like D-tert-leucine can enhance the stability of peptides that interact with cellular signaling pathways. For example, a synthetic peptide antagonist containing D-tert-leucine could have a prolonged inhibitory effect on a receptor-mediated signaling cascade.
dot
Caption: Inhibition of a GPCR signaling pathway by a D-tert-leucine containing peptide antagonist.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-D-tert-leucine in Unnatural Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine is a protected, non-proteinogenic amino acid that serves as a crucial building block in the synthesis of unnatural peptides. Its unique structural features, particularly the bulky tert-butyl side chain and the D-chiral configuration, impart valuable properties to peptides, including increased proteolytic stability and the ability to induce specific conformational constraints. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the generation of novel peptide-based therapeutics and research tools.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 124655-17-0 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 85-87 °C | |
| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, DMSO). Insoluble in water. | |
| Storage | Store at 2-8°C |
Applications of this compound in Unnatural Peptide Synthesis
The incorporation of D-tert-leucine into peptide sequences can significantly enhance their therapeutic potential. The bulky tert-butyl group can influence peptide conformation and binding to biological targets, while the D-configuration provides resistance to enzymatic degradation by proteases.
Enhancing Proteolytic Stability
Peptides incorporating D-amino acids, such as D-tert-leucine, exhibit increased resistance to proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer in vivo half-life, a critical attribute for peptide-based drugs.
Development of Antimicrobial and Anticancer Peptides
The introduction of D-tert-leucine can modulate the bioactivity of antimicrobial and anticancer peptides. It can enhance their efficacy while sometimes reducing their toxicity to mammalian cells.
Table 1: In Vitro Activity of D-Leucine-Containing Peptides
| Peptide | Target Organism/Cell Line | MIC (µM) | IC50 (µM) | HC50 (µM) | Reference |
| B1OS-D-L | S. aureus | 16 | - | 74.5 | [1] |
| E. coli | 32 | - | 74.5 | [1] | |
| C. albicans | 32 | - | 74.5 | [1] | |
| H838 (Lung Cancer) | - | 1.8 | - | [1] | |
| PC-3 (Prostate Cancer) | - | 3.5 | - | [1] | |
| U251MG (Glioblastoma) | - | 4.2 | - | [1] | |
| MCF-7 (Breast Cancer) | - | 5.1 | - | [1] | |
| HCT116 (Colon Cancer) | - | 6.3 | - | [1] | |
| D-MPI | E. coli | 8-64 | - | >100 | [2] |
| S. aureus | 8-64 | - | >100 | [2] | |
| C. albicans | 8-64 | - | >100 | [2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; HC50: Half-maximal Hemolytic Concentration
Synthesis of Peptides with Neurological Activity
This compound is a key intermediate in the synthesis of compounds with potential anticonvulsant and neuroprotective properties.[1] D-amino acids, including D-leucine, have been shown to interact with neuronal signaling pathways, such as the N-methyl-D-aspartate (NMDA) receptor pathway.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing a sterically hindered amino acid like D-tert-leucine using Boc chemistry.
Materials:
-
This compound
-
Merrifield or PAM resin
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage from Merrifield resin
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling (including this compound):
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Due to the steric hindrance of D-tert-leucine, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and amino acid side-chain protecting groups (e.g., HF/anisole for Merrifield resin). This step should be performed by experienced personnel in a properly ventilated fume hood with appropriate safety precautions.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Quality Control of D-tert-leucine Containing Peptides
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
B. Mass Spectrometry (MS)
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
-
The observed molecular weight should be compared to the calculated theoretical mass of the peptide to confirm its identity.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-tert-leucine.
Visualizations
References
Application Notes and Protocols for Coupling Boc-D-tert-leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine is a sterically hindered amino acid that presents significant challenges in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences. This document provides detailed protocols and comparative data to facilitate the efficient incorporation of this compound into peptide sequences.
The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to overcoming the steric hindrance associated with this amino acid. This guide offers a comparative analysis of common coupling reagents, detailed experimental procedures, and visual workflows to aid researchers in achieving high coupling yields and purity.
Challenges in Coupling this compound
The primary challenge in coupling this compound is the steric bulk of its side chain, which can lead to low coupling efficiency. Standard coupling reagents may not be sufficiently reactive to overcome this hindrance. Factors that can contribute to low coupling efficiency include:
-
Inadequate activation of the carboxylic acid: Standard coupling reagents may not be reactive enough to efficiently activate the sterically hindered carboxylic acid of this compound.
-
Suboptimal reaction conditions: Factors such as solvent choice, reaction temperature, and time can significantly impact the success of the coupling reaction.
-
Peptide aggregation: The growing peptide chain can sometimes aggregate on the solid support, further hindering the accessibility of the N-terminal amine.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. High-reactivity reagents are generally recommended. The following table summarizes the performance of common coupling reagents based on their reported efficiency with sterically hindered amino acids. One study demonstrated a high yield of 93% for the coupling of tert-leucine to a dipeptide, highlighting that successful incorporation is achievable with optimized methods[1]. While direct comparative yield data for this compound is limited, the relative efficiencies of these reagents for other hindered couplings provide a strong indication of their potential performance.
| Coupling Reagent | Additive | Base | Relative Coupling Efficiency | Key Considerations |
| HATU | None | DIPEA, NMM, or Collidine | Excellent | Highly efficient for hindered couplings with rapid reaction times. Often considered a first-line choice for difficult couplings. |
| HBTU | HOBt | DIPEA or NMM | Very Good | A reliable and widely used reagent, though slightly less reactive than HATU. |
| PyBOP | HOBt | DIPEA or NMM | Very Good | A phosphonium salt-based reagent that is effective for many difficult couplings. |
| DIC/HOBt | HOBt | None/DIPEA | Good | A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization. May require longer reaction times for hindered amino acids. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using various recommended reagents in solid-phase peptide synthesis (SPPS). These protocols assume a standard Boc-SPPS workflow.
General Boc-SPPS Deprotection and Neutralization Steps (Prior to Coupling)
-
Resin Swelling: Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Boc protecting group.
-
Washing: Wash the resin with DCM (2x) and isopropanol (IPA) (2x).
-
Neutralization: Neutralize the resin-bound peptide TFA salt with a 5% solution of diisopropylethylamine (DIPEA) in DCM or DMF.
-
Washing: Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.
Protocol 1: Coupling with HATU
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in N,N-dimethylformamide (DMF).
-
Activation: Add DIPEA (4-8 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (absence of blue color) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling with HBTU
-
Solution Preparation: Dissolve this compound (2.0 equivalents) in DMF (5 mL/g of resin) and add it to the resin.
-
Reagent Addition: Add a 1.0 M solution of HBTU in DMF (2.0 equivalents) and DIPEA (4.0 equivalents) to the resin slurry. The addition of a 0.5 M HOBt solution in DMF (2.0 equivalents) can help to suppress racemization.
-
Coupling: Mix the reaction for 10-60 minutes, or until the Kaiser test is negative.
-
Washing: Filter and wash the resin with DMF.
Protocol 3: Coupling with PyBOP
-
Solution Preparation: Dissolve this compound (1.1 equivalents) in DMF (5 mL/g of resin) and add it to the resin.
-
Reagent Addition: Add a 1.0 M solution of PyBOP in DMF (1.1 equivalents) and DIPEA (2.2 equivalents) to the resin slurry. The addition of a 0.5 M HOBt solution in DMF (1.1 equivalents) is recommended to suppress racemization.
-
Coupling: Mix the reaction for 10-60 minutes, or until the Kaiser test is negative.
-
Washing: Filter and wash the resin with DMF.
Protocol 4: Coupling with DIC/HOBt
-
Resin Suspension: Suspend the deprotected and neutralized resin in DCM (10 mL per gram of resin).
-
Amino Acid and Additive Solution: In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimum volume of DMF.
-
Addition to Resin: Add the amino acid and HOBt solution to the resin suspension.
-
Initiation of Coupling: Add DIC (5.5 equivalents) to the reaction mixture.
-
Coupling: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction using the ninhydrin test. If the test is not negative within four hours, consider repeating the coupling procedure.
-
Washing: When the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.
Troubleshooting Low Coupling Efficiency
If low coupling efficiency is observed, consider the following strategies:
-
Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.
-
Increase Reaction Time and Temperature: Extend the coupling time significantly (e.g., to overnight). Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.
-
Choice of Solvent: Ensure the use of high-purity, anhydrous DMF or N-methyl-2-pyrrolidone (NMP). In cases of suspected peptide aggregation, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture such as DMF/DMSO.
-
Increase Reagent Equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., up to 4 equivalents).
Visualizing the Workflow and Reaction Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for a single coupling cycle in Boc-SPPS and the activation mechanism of the carboxylic acid by a uronium/aminium salt coupling reagent like HATU or HBTU.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols: Boc-D-tert-leucine Protection and Deprotection Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Boc-D-tert-leucine is a protected form of the non-proteinogenic amino acid D-tert-leucine.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical molecules.[1][2][3][4] Its primary function is to shield the nucleophilic amino group of D-tert-leucine from unwanted side reactions during multi-step syntheses.[1][5] The Boc group's stability in basic and mildly acidic conditions, coupled with its facile removal under specific acidic conditions, makes it an invaluable tool for controlled, sequential chemical modifications.[][7] This document provides detailed protocols and comparative data for the protection and deprotection of D-tert-leucine, intended to guide researchers in its effective application. This compound is a key intermediate in the synthesis of various pharmaceuticals, including those with anticonvulsant and neuroprotective properties.[1][5]
Physicochemical Properties: A clear understanding of the physicochemical properties of both the unprotected and protected forms of D-tert-leucine is essential for successful experimental design, handling, and purification.
| Property | D-tert-leucine | This compound |
| Molecular Formula | C₆H₁₃NO₂ | C₁₁H₂₁NO₄ |
| Molecular Weight | 131.17 g/mol [8] | 231.29 g/mol [8][9] |
| Appearance | Solid[8] | White crystalline powder[1] |
| Melting Point | 293 °C[8] | 85-87 °C[8] |
| Solubility | Water soluble (21.5 mg/mL)[8] | Soluble in organic solvents like DMSO; insoluble in dichloromethane and ethyl acetate.[8] |
Protection of D-tert-leucine: Synthesis of this compound
Principle of Protection: The protection of the amino group of D-tert-leucine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3][8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[2][10] This results in the formation of a carbamate and the release of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[2][10] The base serves to deprotonate the positively charged amine intermediate.[2]
Caption: General workflow for the Boc-protection of D-tert-leucine.
Experimental Protocol: Boc Protection of D-tert-leucine
This protocol is a representative method for the synthesis of this compound.
-
Dissolution: Dissolve D-tert-leucine (1 equivalent) in a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and an aqueous sodium hydroxide solution (1N).[8][11]
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.3 equivalents) portion-wise or as a solution in the same organic solvent.[8][11][12]
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight.[8][11] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure (rotary evaporation).
-
Aqueous Workup: Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or ether) to remove unreacted Boc₂O and other non-polar impurities.[8][11]
-
Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of 2-3 using a cold, dilute acid (e.g., 1N HCl or 10% citric acid solution).[8][11] The this compound product will precipitate as a white solid.
-
Extraction: Extract the product from the acidified aqueous phase with an organic solvent such as ethyl acetate (3x volumes).[8][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[8][11] High yields (often >90%) are typically reported for this procedure.[8]
Common Reagents and Conditions for Boc Protection
| Reagent System | Base | Solvent | Temperature | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | 1,4-Dioxane/Water | Room Temp | High-yielding, common lab procedure.[8][11] |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | THF, Methanol, or Acetone/Water | 0 °C to Room Temp | Versatile, suitable for various amino acids.[2][12][13] |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | Catalytic base, can accelerate the reaction.[14] |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water | Reflux | Biphasic system.[14] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Aqueous Dioxane or Acetone | Room Temp | Avoids thermally unstable reagents like t-BOC azide.[15] |
Deprotection of this compound
Principle of Deprotection: The Boc group is acid-labile and is typically removed under strong acidic conditions.[14][16] The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid like trifluoroacetic acid (TFA).[10][17] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[10][16][17] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide gas.[10][17]
Caption: General workflow for the acid-catalyzed deprotection of this compound.
Experimental Protocol: Boc Deprotection using TFA
This protocol describes a standard procedure for Boc deprotection in solution phase or solid-phase peptide synthesis (SPPS).
-
Dissolution: Dissolve the this compound substrate in a suitable anhydrous solvent, most commonly dichloromethane (DCM).[2][8]
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 25-50% TFA in DCM (v/v).[2][][][19] For substrates sensitive to alkylation by the released tert-butyl cation (like tryptophan or methionine), scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) should be added to the mixture.[][14]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed. Effervescence (CO₂ evolution) is often observed.[17]
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with a solvent like toluene or ether can help remove residual TFA.
-
Product Isolation: The product is obtained as the TFA salt of D-tert-leucine. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., triethylamine or DIPEA), followed by appropriate purification (e.g., crystallization or chromatography).
Common Reagents and Conditions for Boc Deprotection
| Reagent System | Solvent | Temperature | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Most common method; efficient and fast.[2][8][16] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temp | Provides the HCl salt directly; a strong alternative to TFA.[8][14][16] |
| Trimethylsilyl iodide (TMSI) then Methanol | Acetonitrile or Chloroform | Room Temp | Mild conditions, useful for substrates sensitive to strong acids.[][14] |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 °C to Room Temp | Lewis acid condition, allows for selective cleavage in the presence of other protecting groups.[14][20] |
| Phosphoric Acid (aqueous) | - | Room Temp | Mild, environmentally benign reagent.[20] |
| High Temperature / TFA (catalytic) | Ionic Liquid | 100-130 °C | Rapid deprotection (7-10 min) with only catalytic amounts of TFA.[21] |
Conclusion: The tert-butyloxycarbonyl (Boc) group is a robust and versatile protecting group for the amine functionality of D-tert-leucine. The straightforward and high-yielding protection reaction using Boc₂O, combined with the efficient and clean deprotection under acidic conditions, solidifies its importance in synthetic chemistry. The protocols and data presented here offer a comprehensive guide for researchers, enabling the strategic application of this compound in the synthesis of peptides, pharmaceuticals, and other complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 4. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. guidechem.com [guidechem.com]
- 12. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 13. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. peptide.com [peptide.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Boc-D-tert-leucine in Modern Medicinal Chemistry: A Guide to its Applications and Protocols
Introduction
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to the synthesis of complex and stereospecific therapeutic agents. Among these, Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, has emerged as a cornerstone in the construction of a number of clinically significant pharmaceuticals. Its unique sterically hindered tert-butyl group provides peptides with enhanced stability against enzymatic degradation and helps to lock in specific bioactive conformations. This application note provides a detailed overview of the critical applications of this compound in medicinal chemistry, with a focus on antiviral agents. It further presents detailed experimental protocols and quantitative data to aid researchers and scientists in the field.
Key Applications of this compound
This compound serves as a critical chiral intermediate in the synthesis of a variety of pharmaceutical agents. Its incorporation into drug candidates is primarily driven by the advantageous properties conferred by the D-tert-leucine moiety, including increased metabolic stability and the ability to probe and occupy specific hydrophobic pockets in enzyme active sites.
Antiviral Agents: Protease Inhibitors
A major application of this compound is in the development of protease inhibitors, a class of antiviral drugs that block the activity of viral proteases essential for viral replication.
-
Hepatitis C Virus (HCV) Protease Inhibitors: this compound is a key component in the synthesis of first-generation HCV NS3/4A serine protease inhibitors such as Boceprevir and Telaprevir . These drugs have been instrumental in the treatment of chronic hepatitis C. The tert-leucine residue in these inhibitors plays a crucial role in binding to the S2 pocket of the HCV protease.
-
SARS-CoV-2 Main Protease (Mpro) Inhibitors: More recently, the importance of this building block has been highlighted in the fight against the COVID-19 pandemic. Boc-L-tert-leucine (the L-enantiomer) is a key starting material for the synthesis of Nirmatrelvir , the active component of the oral antiviral medication Paxlovid.[1] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] While the final drug incorporates L-tert-leucine, the synthetic strategies often involve similar peptide coupling and protection/deprotection steps where knowledge of Boc-amino acid chemistry is essential.
Neuroprotective and Anticonvulsant Agents
Research has indicated the utility of this compound in the synthesis of compounds with potential therapeutic effects on the central nervous system. It is used in the development of molecules with anticonvulsant and neuroprotective properties, contributing to the search for treatments for neurological disorders.[2]
Peptide-Based Therapeutics
In the broader field of peptide synthesis, this compound is utilized to create peptides with enhanced stability and controlled molecular conformation. The bulky tert-butyl group can act as a conformational restrictor, influencing the secondary structure of the peptide and potentially increasing its affinity for a biological target. Furthermore, the D-configuration provides resistance to degradation by endogenous proteases, thereby prolonging the peptide's half-life in vivo.[3]
Quantitative Data: Potency of Antiviral Agents
The following table summarizes the in vitro potency of key antiviral drugs synthesized using tert-leucine derivatives.
| Drug | Target | Virus | Potency (IC50/EC50) | Reference |
| Boceprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | IC50: 14 nM (in a biochemical assay) | [4] |
| Telaprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | IC50: 0.35 µM (in a replicon assay) | [5] |
| Nirmatrelvir (PF-07321332) | Main Protease (Mpro) | SARS-CoV-2 | EC50: 79 nM (in A549-ACE2 cells) | [1] |
| Compound 1a | 3CLpro | SARS-CoV-2 | IC50: 18.06 nM | [6] |
| Compound 2b | 3CLpro | SARS-CoV-2 | IC50: 22.42 nM | [6] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound are crucial for successful synthesis. Below are representative protocols for key transformations.
Protocol 1: General Peptide Coupling using HATU
This protocol describes a general method for coupling this compound to an amine-containing fragment using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a deprotected amino acid ester)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine-containing substrate (1.0-1.2 equivalents) to the solution.
-
Add HATU (1.1-1.3 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group, a crucial step to liberate the amine for subsequent reactions.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in DCM (a typical concentration is 0.1-0.5 M).
-
Add TFA to the solution. The concentration of TFA can range from 20% to 50% (v/v) in DCM. For substrates sensitive to acid, a lower concentration and shorter reaction time may be necessary.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a free base or a salt depending on the workup procedure.
Signaling Pathway and Workflow Diagrams
To visually represent the context in which drugs derived from this compound operate and the general synthetic strategies, the following diagrams are provided.
Caption: Inhibition of HCV replication by targeting the NS3/4A protease.
Caption: Mechanism of action of Nirmatrelvir on SARS-CoV-2 Mpro.
Caption: General synthetic workflow involving this compound.
Conclusion
This compound is an indispensable chiral building block in medicinal chemistry, enabling the synthesis of complex and potent therapeutic agents. Its application in the development of antiviral protease inhibitors has had a profound impact on the treatment of infectious diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel pharmaceuticals, underscoring the continued importance of this versatile molecule in the advancement of medicine.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of telaprevir and boceprevir in treatment-naïve and treatment-experienced genotype 1 chronic hepatitis C patients: an indirect comparison using Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Compounds Using Boc-D-tert-leucine Derived Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a valuable chiral building block in modern organic synthesis.[1] Its bulky tert-butyl group provides a high degree of steric hindrance, which can be exploited to achieve excellent stereocontrol in various asymmetric transformations. One of the most powerful applications of this compound is its use as a precursor for chiral auxiliaries, particularly oxazolidinones. These auxiliaries, once attached to a prochiral substrate, can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, and conjugate additions, with high diastereoselectivity. This allows for the synthesis of enantiomerically pure chiral compounds, which are crucial for the development of new pharmaceuticals and other biologically active molecules.[2][3]
This document provides detailed application notes and protocols for the use of a this compound-derived chiral auxiliary in the asymmetric synthesis of a chiral carboxylic acid via diastereoselective alkylation.
Principle of Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
The core principle of this methodology lies in the temporary attachment of a chiral auxiliary to a prochiral substrate to induce facial selectivity during a chemical transformation. In this case, an oxazolidinone derived from Boc-D-tert-leucinol serves as the chiral director.
The overall workflow can be summarized as follows:
-
Synthesis of the Chiral Auxiliary: this compound is reduced to the corresponding amino alcohol, Boc-D-tert-leucinol, which is then cyclized to form the chiral oxazolidinone.
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky tert-butyl group of the auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the alkylated product.
-
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched chiral carboxylic acid or alcohol. The chiral auxiliary can often be recovered and reused.
Experimental Protocols
The following protocols are representative examples based on established procedures for the use of chiral oxazolidinone auxiliaries in asymmetric synthesis.
Protocol 1: Synthesis of (R)-4-(tert-butyl)-2-oxazolidinone from Boc-D-tert-leucinol
This protocol describes the preparation of the chiral auxiliary from the corresponding amino alcohol.
Materials:
-
Boc-D-tert-leucinol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Boc-D-tert-leucinol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add diethyl carbonate (1.5 eq.) and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (R)-4-(tert-butyl)-2-oxazolidinone.
Protocol 2: N-Acylation of (R)-4-(tert-butyl)-2-oxazolidinone
This protocol details the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(R)-4-(tert-butyl)-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Propionyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-4-(tert-butyl)-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq.) dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq.) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to 0 °C and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 3: Diastereoselective Alkylation with Benzyl Bromide
This protocol describes the key stereodetermining step.
Materials:
-
N-propionyl-(R)-4-(tert-butyl)-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add NaHMDS (1.1 eq.) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq.) followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction at 0 °C by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the ether layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the chiral carboxylic acid with EtOAc.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of N-propionyl oxazolidinones derived from tert-leucinol with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-benzylpropionyl)-(R)-4-(tert-butyl)-2-oxazolidinone | 92 | >99:1 |
| 2 | Allyl iodide | N-(2-allylpropionyl)-(R)-4-(tert-butyl)-2-oxazolidinone | 88 | 98:2 |
| 3 | Methyl iodide | N-(2-methylpropionyl)-(R)-4-(tert-butyl)-2-oxazolidinone | 95 | 97:3 |
| 4 | Ethyl iodide | N-(2-ethylpropionyl)-(R)-4-(tert-butyl)-2-oxazolidinone | 90 | 98:2 |
Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Logical Relationships and Stereochemical Model
The high diastereoselectivity observed in the alkylation step can be explained by the formation of a rigid chelated (Z)-enolate. The bulky tert-butyl group of the chiral auxiliary effectively blocks the si-face of the enolate, forcing the electrophile to approach from the less sterically hindered re-face.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of highly effective chiral auxiliaries. The protocols outlined above demonstrate a robust and reliable method for the asymmetric synthesis of chiral carboxylic acids with excellent stereocontrol. The high degree of diastereoselectivity, coupled with the potential for recovery and reuse of the chiral auxiliary, makes this a powerful tool for academic research and industrial drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Boc-D-tert-leucine in the Design and Synthesis of Novel Enzyme Inhibitors: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sterically hindered amino acids is a cornerstone of modern peptidomimetic drug design, aimed at enhancing metabolic stability and conformational rigidity. Among these, Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, has emerged as a valuable building block in the development of potent and selective enzyme inhibitors. Its bulky tert-butyl group provides a unique conformational constraint that can be exploited to optimize inhibitor binding to enzyme active sites, particularly in proteases such as caspases and calpains. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of enzyme inhibitors.
Introduction to this compound in Enzyme Inhibition
This compound (N-(tert-butoxycarbonyl)-D-tert-leucine) is a chiral amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This acid-labile protecting group is crucial for preventing unwanted side reactions during peptide synthesis.[1] The D-configuration and the bulky tert-butyl side chain of the tert-leucine residue make it particularly useful for creating peptidomimetics with increased resistance to enzymatic degradation.[1][2] These properties are highly desirable in the design of therapeutic enzyme inhibitors.
The incorporation of this compound into a peptide or peptidomimetic backbone can influence the conformation of the inhibitor, locking it into a bioactive conformation that enhances its binding affinity and selectivity for the target enzyme. This is particularly relevant for enzymes with well-defined binding pockets, such as the S3 subsite of caspases, where bulky hydrophobic residues can be accommodated.[3]
Application in Caspase and Calpain Inhibitor Development
Caspases , a family of cysteine-aspartic proteases, are central players in the apoptotic signaling cascade and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[3] Similarly, calpains , calcium-activated neutral cysteine proteases, are involved in various cellular processes, and their overactivation contributes to neurodegenerative diseases and other pathologies.[4]
The development of inhibitors for these proteases often involves the synthesis of peptide-like molecules that mimic the natural substrate but contain a "warhead" that covalently or non-covalently interacts with the catalytic residue of the enzyme. This compound can be strategically placed at various positions (e.g., P2, P3) within these peptidomimetic inhibitors to optimize their interaction with the enzyme's active site. For instance, the unnatural tert-leucine has been incorporated at the P3 position in the development of caspase-1 inhibitors.[3]
Quantitative Data on Enzyme Inhibition
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific data for a wide range of inhibitors containing this compound is still emerging in the literature, the following tables provide examples of related compounds to illustrate the potency that can be achieved.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference Compound |
| Example 1 (Hypothetical) | Caspase-3 | 50 | Z-DEVD-FMK (pan-caspase) |
| Example 2 (Hypothetical) | µ-Calpain | 100 | Calpeptin |
| BOC-D-FMK | Pan-Caspase | 39,000 | - |
Table 1: Example IC50 values for caspase and calpain inhibitors. Note: Examples 1 and 2 are hypothetical to illustrate potential potency, while the value for BOC-D-FMK is a known broad-spectrum caspase inhibitor.[5]
| Inhibitor | Target Enzyme | Ki (nM) | Notes |
| Peptidomimetic with α,α'-diethylglycine at P2 | µ-Calpain | 80 | Demonstrates high selectivity over Cathepsin B. |
| ZLLLal (tri-leucine aldehyde) | Calpain | 1250 | Also a potent proteasome inhibitor. |
Table 2: Example Ki values for calpain inhibitors. [4][6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Aldehyde Inhibitor containing this compound
This protocol describes a general method for the manual solid-phase peptide synthesis (SPPS) of a tripeptide aldehyde inhibitor with the sequence Ac-Peptide(P3)-D-tert-Leu(P2)-Leu-H, using Boc chemistry.
Materials:
-
Merrifield resin
-
Boc-L-Leucine
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dess-Martin periodinane
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell Merrifield resin in DCM in a reaction vessel.
-
Couple Boc-L-Leucine to the resin using standard esterification methods (e.g., cesium salt method).
-
-
Peptide Chain Elongation (Repeating Cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Treat the resin with 10% DIEA in DMF. Wash with DMF.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents) with HOBt (3 equivalents) and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor coupling completion with the Kaiser test.
-
-
Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF to block any unreacted amino groups.
-
-
N-terminal Acetylation:
-
After the final coupling and Boc deprotection cycle, treat the resin with a solution of acetic anhydride and DIEA in DMF to acetylate the N-terminus.
-
-
Reduction to Peptide Alcohol:
-
Cleave the peptide from the resin while simultaneously reducing the C-terminal carboxylic acid to an alcohol using a suitable reducing agent (e.g., LiBH4 after cleavage). This step requires careful optimization based on the specific peptide sequence and resin.
-
-
Oxidation to Peptide Aldehyde:
-
Dissolve the purified peptide alcohol in DCM.
-
Add Dess-Martin periodinane and stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
-
Purification:
-
Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Fluorometric Assay for Calpain Inhibition
This protocol outlines a method to determine the inhibitory activity of a compound against calpain using a fluorogenic substrate.
Materials:
-
Purified calpain enzyme (e.g., µ-calpain)
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.
-
Dilute the calpain enzyme to the working concentration in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for the control).
-
Calpain enzyme solution.
-
-
Include a "no enzyme" control (blank) containing only Assay Buffer and substrate.
-
Include a "no inhibitor" control (100% activity) containing Assay Buffer, DMSO, and enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Fluorometric Assay for Caspase-3 Inhibition
This protocol describes a method for measuring the inhibition of caspase-3 activity.
Materials:
-
Active recombinant caspase-3 enzyme
-
Assay Buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Dilute the active caspase-3 enzyme to the desired concentration in Assay Buffer.
-
Prepare the Ac-DEVD-AMC substrate solution in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control).
-
Caspase-3 enzyme solution.
-
-
Prepare a blank well with Assay Buffer and substrate only.
-
Prepare a 100% activity control with Assay Buffer, DMSO, and enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the Ac-DEVD-AMC substrate to all wells to start the reaction.
-
Measure the fluorescence intensity kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described in Protocol 2 to determine the IC50 value.
-
Visualizations
Caption: Workflow for Peptidomimetic Enzyme Inhibitor Development.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Boc-D-tert-leucine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as receptor affinity, selectivity, and metabolic stability. Among these, Boc-D-tert-leucine stands out as a particularly valuable building block. Its bulky tert-butyl side chain can impart significant conformational constraints on the peptide backbone, while the D-configuration provides resistance to enzymatic degradation by proteases. The tert-butoxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS), enabling controlled and sequential assembly of the peptide chain.
These application notes provide a comprehensive overview of the incorporation of this compound into peptidomimetics, with a focus on the synthesis of antagonists for the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including appetite regulation and vasoconstriction.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 124655-17-0 | [1] |
| Chirality | D-configuration | [1] |
Application Spotlight: Neuropeptide Y Y1 Receptor Antagonists
Neuropeptide Y (NPY) is a neurotransmitter that exerts its effects through a family of GPCRs, including the Y1 receptor. Antagonists of the NPY Y1 receptor are of significant interest for the development of therapeutics for conditions such as obesity and certain cancers. The incorporation of sterically hindered D-amino acids like D-tert-leucine into NPY analogues can enhance their antagonistic activity and in vivo stability.
Neuropeptide Y Y1 Receptor Signaling Pathway
The NPY Y1 receptor is primarily coupled to the Gαi/o family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[3]
Experimental Protocols
Protocol 1: Boc Protection of D-tert-leucine
This protocol describes the synthesis of this compound from D-tert-leucine.
Materials:
-
D-tert-leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve D-tert-leucine (1 equivalent) in a mixture of methanol and water.
-
Cool the solution in an ice bath and add triethylamine (2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model NPY Y1 Antagonist Analogue
This protocol outlines the manual synthesis of a model pentapeptide analogue incorporating this compound using Boc-SPPS chemistry on a Merrifield resin.
Model Peptide Sequence: Tyr-Gly-Gly-Phe-D-tert-Leu-NH₂
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Boc-Phe-OH
-
Boc-Gly-OH
-
Boc-Tyr(Bzl)-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Coupling reagent solution (e.g., HBTU/HOBt in DMF)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
p-Cresol (scavenger)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
-
HF cleavage apparatus
-
Lyophilizer
SPPS Workflow Diagram:
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin in DCM in the synthesis vessel.
-
Prepare the cesium salt of this compound and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
-
Peptide Chain Elongation (Iterative Cycle for Phe, Gly, Gly, Tyr):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washes: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes (2x).
-
Washes: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, or Boc-Tyr(Bzl)-OH; 3 equivalents) and HBTU/HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Shake for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washes: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin thoroughly and dry it under vacuum.
-
HF Cleavage (Perform in a dedicated, well-ventilated fume hood with appropriate safety equipment): Place the dried resin in an HF cleavage apparatus. Add p-cresol (1 mL per gram of resin) as a scavenger. Cool the vessel to -10°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the peptide with more cold ether.
-
Dissolve the crude peptide in an aqueous acetonitrile solution.
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
-
Lyophilize the pure peptide fractions to obtain a white powder.
-
Data Presentation
Coupling Reagent Efficiency for Sterically Hindered Residues
The choice of coupling reagent is critical when incorporating bulky amino acids like D-tert-leucine. While specific data for this compound is sparse, studies on other sterically hindered and N-methylated amino acids provide valuable insights. Uronium/aminium salt-based reagents generally outperform carbodiimides.
| Coupling Reagent | Description | Relative Efficiency for Hindered Couplings | Potential Issues |
| DIC/HOBt | Diisopropylcarbodiimide/1-Hydroxybenzotriazole. A cost-effective carbodiimide-based method. | Moderate | Slower reaction times; potential for side reactions and racemization.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A common uronium salt. | High | Generally efficient, but can be less effective than HATU for very difficult couplings.[5] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A highly reactive uronium salt. | Very High | Faster and more efficient than HBTU, with a lower risk of racemization. Often the reagent of choice for difficult couplings.[5] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A newer generation uronium salt. | Very High | Reported to have efficiency comparable to or exceeding HATU, with a better safety profile.[6][7] |
Representative Purification and Characterization Data
| Analytical Technique | Expected Outcome for Model Peptide |
| Analytical RP-HPLC | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the peptide (e.g., [M+H]⁺). |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with the peptide sequence, confirming the incorporation of D-tert-leucine at the C-terminus. |
Conclusion
This compound is a powerful tool for the synthesis of robust and potent peptidomimetics. Its successful incorporation relies on optimized SPPS protocols, particularly the judicious choice of coupling reagents to overcome the steric hindrance of its bulky side chain. The resulting peptidomimetics, such as NPY Y1 receptor antagonists, have significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the diverse applications of this unique amino acid derivative.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work with hazardous chemicals, particularly anhydrous HF, must be conducted with appropriate safety precautions and in accordance with institutional safety guidelines.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Boc-D-tert-leucine as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a valuable chiral building block in modern organic synthesis.[1] Its bulky tert-butyl group provides a high degree of steric hindrance, influencing the stereochemical outcome of reactions and enhancing the conformational stability of target molecules.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it a versatile tool in multi-step synthetic sequences.[1]
These application notes provide an overview of the use of this compound and its derivatives as chiral auxiliaries in key asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. Detailed protocols for representative reactions are provided to facilitate their application in a research and development setting.
Key Applications and Mechanisms
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical course of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. Oxazolidinones, often derived from amino acids, are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric C-C bond-forming reactions.
The general workflow for the application of a chiral auxiliary derived from this compound is depicted below.
Asymmetric Alkylation of Enolates
The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The bulky tert-butyl group of the this compound-derived auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond.
Data Summary: Asymmetric Alkylation
| Entry | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | THF | -78 | 92 | >95:5 |
| 2 | Methyl iodide | NaHMDS | THF | -78 | 88 | >95:5 |
| 3 | Allyl bromide | KHMDS | Toluene | -78 | 90 | >95:5 |
| 4 | Propargyl bromide | LDA | THF | -78 | 85 | >93:7 |
d.r. = diastereomeric ratio
Experimental Protocol: Asymmetric Benzylation
1. Preparation of the N-Acyl Oxazolidinone:
-
To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
Phenylacetyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours at room temperature.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
The mixture is stirred for 1 hour at -78 °C.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. The product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M) at 0 °C.
-
Hydrogen peroxide (4.0 eq, 30% aqueous solution) is added, followed by the dropwise addition of aqueous lithium hydroxide (2.0 eq, 1.0 M).
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.
-
The reaction is quenched by the addition of aqueous Na2SO3 (1.5 M).
-
The THF is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford the enantiomerically enriched carboxylic acid.
Asymmetric Aldol Reactions
The titanium enolates of N-acyl oxazolidinones derived from this compound can undergo highly diastereoselective aldol reactions. The stereochemical outcome is dependent on the stoichiometry of the Lewis acid and the nature of the base used, which can favor the formation of either the "Evans syn" or "non-Evans syn" aldol adducts.
Data Summary: Asymmetric Aldol Reaction
| Entry | Aldehyde | Base | Yield (%) | d.r. (syn:anti) |
| 1 | Isobutyraldehyde | (-)-Sparteine | 85 | >98:2 |
| 2 | Benzaldehyde | DIPEA | 82 | 95:5 |
| 3 | Acetaldehyde | (-)-Sparteine | 78 | >98:2 |
d.r. = diastereomeric ratio
Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde
1. Enolate Formation and Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone derived from Boc-D-tert-leucinol (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an argon atmosphere, is added titanium(IV) chloride (1.1 eq, 1.0 M solution in CH2Cl2) dropwise.
-
The resulting solution is stirred for 5 minutes.
-
(-)-Sparteine (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Asymmetric Conjugate Addition
Chiral auxiliaries derived from this compound can also be employed to direct the conjugate addition of nucleophiles to α,β-unsaturated systems. The steric bulk of the auxiliary effectively blocks one face of the Michael acceptor, leading to a highly diastereoselective addition.
Data Summary: Asymmetric Conjugate Addition
| Entry | Michael Acceptor | Nucleophile | Yield (%) | d.r. |
| 1 | N-Crotonyloxazolidinone | (CH3)2CuLi | 88 | >95:5 |
| 2 | N-Cinnamoyloxazolidinone | (n-Bu)2CuLi | 85 | >93:7 |
d.r. = diastereomeric ratio
Experimental Protocol: Asymmetric Michael Addition of Lithium Dimethylcuprate
1. Preparation of the α,β-Unsaturated N-Acyl Oxazolidinone:
-
To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
Crotonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours at room temperature.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
2. Conjugate Addition:
-
To a suspension of CuI (1.5 eq) in anhydrous THF (0.2 M) at -40 °C under an argon atmosphere, is added methyllithium (3.0 eq, 1.6 M in diethyl ether) dropwise.
-
The mixture is stirred for 30 minutes at -40 °C to form a solution of lithium dimethylcuprate.
-
A solution of the N-crotonyloxazolidinone (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the cuprate solution at -78 °C.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with a mixture of saturated aqueous NH4Cl and 2 M aqueous NH3 (9:1).
-
The mixture is allowed to warm to room temperature and stirred until the aqueous layer is deep blue.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The product is purified by flash column chromatography.
Conclusion
This compound serves as an excellent chiral precursor for the synthesis of highly effective chiral auxiliaries for asymmetric synthesis. The steric demand of the tert-butyl group provides a reliable and predictable method for controlling the stereochemistry in a variety of important C-C bond-forming reactions. The protocols outlined in these application notes provide a foundation for the use of this versatile chiral auxiliary in the synthesis of complex, enantiomerically pure molecules for research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Boc-D-tert-leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the coupling of Boc-D-tert-leucine in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the stereochemical conversion of the D-enantiomer of Boc-tert-leucine into its L-enantiomer at the alpha-carbon during the peptide bond formation. This results in the incorporation of the incorrect stereoisomer into the peptide chain, leading to diastereomeric impurities. These impurities can be challenging to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide product.[1]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of the this compound cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired D-peptide and the undesired L-diastereomer.[2]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is more common under strongly basic conditions.
Q3: Why is this compound particularly susceptible to racemization?
A3: The significant steric hindrance of the tert-butyl side chain in tert-leucine can slow down the rate of the desired coupling reaction. This prolonged reaction time provides a greater opportunity for the activated intermediate to undergo racemization through the mechanisms described above before the peptide bond is formed.
Q4: Which factors have the most significant impact on minimizing racemization during the coupling of this compound?
A4: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Modern onium salts (uronium/aminium and phosphonium) are generally preferred over carbodiimides alone as they can lead to faster coupling rates and have built-in activating groups that can reduce racemization. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial, especially when using carbodiimides, as they form active esters that are less prone to racemization.[3]
-
Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases can more readily abstract the alpha-proton, leading to increased racemization.[4]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the likelihood of racemization.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of L-epimer detected in the product | Use of a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a modern coupling reagent like HBTU, HATU, HCTU, or PyBOP. If using a carbodiimide, always include an equimolar amount of an additive such as HOBt or OxymaPure.[2] |
| Use of a strong, non-hindered base (e.g., triethylamine). | Change to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C, particularly during the activation step.[2] | |
| Prolonged pre-activation time. | Minimize the pre-activation time to 1-5 minutes before adding the amine component.[2] Alternatively, use an in situ activation method where the coupling reagent is added to the mixture of the amino acid and the amine. | |
| Low coupling efficiency and incomplete reaction | Steric hindrance from the tert-leucine side chain. | Use a more powerful coupling reagent such as HATU or COMU.[3] Consider increasing the reaction time or using a minimal excess of the activated amino acid and coupling reagents. |
| Inappropriate solvent. | Use a solvent known to facilitate coupling of hindered amino acids, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | |
| Both high racemization and low yield | A combination of the factors listed above. | Systematically optimize the reaction conditions. Start by implementing a low-racemization protocol (see Experimental Protocols section), and then adjust parameters such as reaction time and reagent equivalents to improve the yield while monitoring the stereochemical purity. |
Data Presentation: Comparison of Coupling Reagents and Bases
The following tables provide a qualitative comparison of commonly used coupling reagents and bases with respect to their potential for causing racemization.
Table 1: Qualitative Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Racemization Potential | Coupling Efficiency for Hindered Residues | Notes |
| Carbodiimides | DCC, DIC | High (without additives) | Moderate | Use is strongly recommended with additives like HOBt or OxymaPure to suppress racemization.[5] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, COMU | Low to Moderate | High | Generally provide fast reaction rates and are effective for sterically hindered couplings. HATU and COMU are often considered superior for difficult couplings.[3] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Low | High | Effective for hindered couplings with a low tendency for racemization.[6] |
Table 2: Qualitative Comparison of Bases in Peptide Coupling
| Base | Abbreviation | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine | TEA | ~10.7 | Low | High |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~10.1 | High | Moderate |
| N-Methylmorpholine | NMM | ~7.4 | Moderate | Low to Moderate |
| 2,4,6-Collidine | TMP | ~7.4 | High | Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for coupling this compound, especially in cases of low reactivity or high steric hindrance.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. If the N-terminal is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin. Immediately add 2,4,6-collidine (4.0 eq.) to the reaction vessel.
-
Reaction Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative method like the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF, followed by dichloromethane (DCM).
Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/OxymaPure
This protocol is a reliable and more economical alternative for minimizing racemization.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.) and OxymaPure (2.0 eq.) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin. Add DIC (2.0 eq.) to the resin slurry.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction progress.
-
Washing: Upon completion, filter and wash the resin as described in Protocol 1.
Visualizations
Caption: Mechanisms of racemization for this compound during peptide coupling.
References
Navigating the Purification of Peptides Containing Boc-D-tert-leucine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the sterically hindered amino acid, Boc-D-tert-leucine, into peptides presents unique challenges during purification. Its bulky tert-butyl group can lead to issues such as aggregation, poor solubility, and difficult separation from closely related impurities. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate these challenges and achieve high-purity peptides.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the purification of peptides containing this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-01 | Poor Solubility of Crude Peptide | The high hydrophobicity of the Boc and tert-leucine groups can cause the peptide to be insoluble in standard aqueous buffers. | - Initial Dissolution in Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or NMP before diluting with the aqueous mobile phase. - Use of Chaotropic Agents: Incorporate agents like guanidinium chloride or urea in the solubilization buffer to disrupt intermolecular hydrogen bonds that may be contributing to low solubility. |
| PUR-02 | Peptide Aggregation on HPLC Column | Hydrophobic interactions between peptide chains can lead to on-column aggregation, resulting in broad peaks, poor resolution, and low recovery. | - Elevated Column Temperature: Increasing the column temperature to 30-40°C can help disrupt aggregates and improve peak shape. - Modified Mobile Phase: The addition of organic modifiers like isopropanol or the use of solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent with DMF, can be effective.[1] - Lower Sample Concentration: Injecting more dilute samples can minimize concentration-dependent aggregation on the column. |
| PUR-03 | Co-elution of Deletion Sequences | Incomplete coupling reactions during synthesis, exacerbated by the steric hindrance of this compound, can lead to deletion sequences that are chromatographically similar to the target peptide. | - Optimize HPLC Gradient: Employ a shallow gradient (e.g., 0.5-1% change in organic phase per minute) to maximize the separation of closely eluting species. - Alternative Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation. |
| PUR-04 | Low Yield After Purification | This can be a cumulative effect of poor solubility, on-column aggregation, and losses during fraction collection and handling. | - Optimize All Steps: Systematically address solubility and aggregation issues as described above. - Flash Chromatography Pre-purification: For very crude samples, a preliminary purification step using flash chromatography can remove major impurities and improve the efficiency of the final HPLC purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing this compound?
A1: The main challenge stems from the significant steric hindrance and hydrophobicity imparted by the Boc and tert-leucine groups. This combination often leads to peptide aggregation, which can cause poor solubility, difficult chromatographic separation, and low recovery.
Q2: Which purification technique is most suitable for these types of peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying peptides, including those with this compound.[2] However, due to the challenges mentioned, modifications to standard protocols are often necessary. Flash chromatography can also be a valuable tool, particularly as a preliminary purification step for very crude samples.
Q3: How can I prevent peptide aggregation during purification?
A3: Several strategies can be employed to mitigate aggregation. These include using organic solvents like DMSO or NMP for initial dissolution, adding chaotropic salts to the mobile phase, and performing the chromatography at elevated temperatures.[1]
Q4: What are the recommended mobile phases for HPLC purification of this compound containing peptides?
A4: A common mobile phase system consists of water (solvent A) and acetonitrile (solvent B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[2] For particularly stubborn separations, experimenting with different ion-pairing agents or organic modifiers may be beneficial.
Q5: Is crystallization a viable purification method for these peptides?
A5: While crystallization can be a powerful purification technique for some small molecules and peptides, it can be challenging for peptides containing the bulky this compound group, which may inhibit the formation of a well-ordered crystal lattice. However, for shorter dipeptides, crystallization has been shown to be a potential purification method.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a this compound Containing Peptide
This protocol provides a general guideline for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of the peptide.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
-
Gradient Elution: Inject the prepared sample onto the column. A shallow gradient is recommended to ensure good separation. An example gradient is:
-
5-25% B over 10 minutes
-
25-60% B over 60 minutes
-
60-95% B over 10 minutes
-
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Flash Chromatography for Preliminary Purification
This protocol is suitable for a rapid, initial clean-up of a crude peptide sample.
-
Instrumentation: Flash chromatography system.
-
Cartridge: C18 flash cartridge.
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of C18 silica.
-
Cartridge Equilibration: Equilibrate the flash cartridge with 100% Mobile Phase A.
-
Step Gradient Elution: Load the sample onto the cartridge. Elute with a step gradient of increasing concentrations of Mobile Phase B. For example:
-
10% B
-
25% B
-
50% B
-
75% B
-
100% B
-
-
Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC to identify those containing the target peptide.
-
Pooling and Concentration: Pool the relevant fractions and concentrate under reduced pressure before proceeding to HPLC purification.
-
Quantitative Data Summary
The following table presents hypothetical data for the purification of a model peptide containing this compound, comparing direct HPLC purification with a two-step flash chromatography followed by HPLC approach.
| Purification Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) |
| Direct HPLC | 55 | 96.2 | 35 |
| Flash + HPLC | 55 | 98.5 | 48 |
This data is illustrative and actual results will vary depending on the specific peptide and experimental conditions.
Visualizing the Workflow
A typical workflow for the synthesis and purification of a peptide containing this compound for use in drug discovery is outlined below. This process highlights the key stages from initial synthesis to the final pure compound.
References
Troubleshooting low solubility of Boc-D-tert-leucine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low solubility of Boc-D-tert-leucine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound derivative have low solubility?
A1: The low solubility of this compound derivatives often stems from the chemical nature of the molecule. The presence of both the bulky tert-butoxycarbonyl (Boc) protecting group and the tert-butyl side chain contributes to the compound's significant hydrophobicity and can lead to poor solubility in aqueous solutions and even some organic solvents.[1][2] This hydrophobicity can promote intermolecular interactions, leading to aggregation and precipitation, especially at higher concentrations.[3]
Q2: In which solvents is this compound generally soluble?
A2: this compound and its derivatives are typically soluble in most organic solvents.[2] Common solvents that can be used include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[1][2] They are generally insoluble in water.[2]
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, for this compound which has a free carboxylic acid group, pH adjustment can significantly influence its solubility. The solubility of amino acids is lowest at their isoelectric point and increases in acidic or basic conditions due to the formation of charged species.[4][5] By adjusting the pH away from the isoelectric point, the molecule becomes charged, which can enhance its interaction with polar solvents.
Q4: What should I do if my this compound derivative precipitates during a reaction?
A4: Precipitation during a reaction can be caused by a variety of factors, including solvent choice, concentration, and temperature. If precipitation occurs, you can try to redissolve the compound by adding a stronger co-solvent, gently heating the mixture, or diluting the reaction. It is also important to ensure that the starting materials are fully dissolved before initiating the reaction.
Q5: How should I store this compound and its derivatives to maintain their integrity?
A5: It is recommended to store this compound powder at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years). Once dissolved in a solvent, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) to prevent degradation.[6]
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to addressing low solubility issues with this compound derivatives.
Problem: this compound derivative does not dissolve in the chosen solvent.
Caption: A workflow diagram for troubleshooting low solubility.
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (432.36 mM)[6] | Sonication may be required. Use of hygroscopic DMSO can impact solubility; it is recommended to use a newly opened bottle.[6] |
| Dichloromethane (DCM) | Soluble[1] | Specific quantitative data not readily available. |
| N,N-Dimethylformamide (DMF) | Soluble[1] | Specific quantitative data not readily available. |
| Methanol | Soluble[2] | Specific quantitative data not readily available. |
| Water | Insoluble[2] | The hydrophobic nature of the Boc and tert-butyl groups limits aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Derivatives
-
Solvent Selection: Based on the downstream application, select an appropriate organic solvent such as DMSO, DMF, or DCM.
-
Initial Dissolution: Add the desired volume of solvent to the solid this compound derivative.
-
Agitation: Vortex or stir the mixture vigorously.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minute intervals. Monitor the sample to avoid excessive heating.
-
Gentle Heating (with caution): If solubility is still limited, gently warm the sample in a water bath (e.g., to 30-40°C). Be cautious, as excessive heat can lead to degradation.
-
Use of Co-solvents: If the compound precipitates out of a solution upon addition to an aqueous buffer, consider dissolving it in a minimal amount of a water-miscible organic solvent (like DMSO) first, and then adding it dropwise to the aqueous solution while stirring.
Protocol 2: Experimental Determination of Solubility using the Shake-Flask Method
This protocol provides a reliable method for determining the equilibrium solubility of a this compound derivative in a specific solvent.
Materials:
-
This compound derivative
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial for ensuring the solution is saturated.
-
Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilutions performed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
Technical Support Center: Optimizing Reaction Conditions for Boc-D-tert-leucine Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activation of Boc-D-tert-leucine for peptide synthesis. Due to its significant steric hindrance, this amino acid derivative requires carefully selected conditions to ensure efficient and successful coupling.
Frequently Asked Questions (FAQs)
Q1: Why is the activation of this compound challenging?
A1: this compound possesses a bulky tert-butyl group on both the N-terminal protecting group (Boc) and the side chain (tert-leucine). This significant steric hindrance can impede the approach of activating reagents to the carboxyl group and the subsequent nucleophilic attack by the amine component, leading to slow or incomplete reactions.[1][2]
Q2: What are the most effective types of coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, uronium or phosphonium salt-based coupling reagents are generally more effective than carbodiimides.[3][4] Reagents such as HATU, HBTU, and PyBOP are highly recommended as they are known to facilitate challenging couplings.[1][5][6]
Q3: What is the role of additives like HOBt or HOAt?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in peptide coupling reactions. They act as activating agents that can reduce the risk of racemization and suppress side reactions.[5][7] For difficult couplings, HOAt, used in conjunction with HATU, is often considered superior to HOBt.[5]
Q4: Can I use carbodiimide reagents like DCC or EDC for this compound activation?
A4: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents, they are often less effective for sterically hindered amino acids and can lead to lower yields and increased side reactions, including racemization.[4][6][7] If they must be used, the inclusion of an additive like HOBt is essential.[7]
Q5: How can I monitor the completion of the coupling reaction?
A5: In solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common method to detect the presence of unreacted primary amines on the solid support.[1] A positive test (blue color) indicates incomplete coupling, suggesting that the coupling step should be repeated. For solution-phase synthesis, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction progress.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Steric Hindrance: The bulky nature of this compound is physically obstructing the reaction.[1] | • Use a more potent coupling reagent: Switch to HATU or PyBOP, which are known to be effective for hindered couplings.[1][5] • Increase reagent equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., 2-4 equivalents).[2] • Extend reaction time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to drive it to completion.[2] • Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 30-50°C) can increase the reaction rate, but should be done cautiously to avoid side reactions.[2] • Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the amino acid and reagents.[1][2] |
| Suboptimal Activation: The chosen coupling reagent and conditions are not sufficient to overcome the activation energy barrier.[1] | • Ensure optimal pre-activation time: If applicable for your chosen reagent (like HATU), allow for a sufficient pre-activation period before adding it to the amine component.[1] • Check the quality of reagents: Ensure that coupling reagents, solvents, and bases are anhydrous and of high purity, as moisture can deactivate the reagents. | |
| Peptide Aggregation (in SPPS): The growing peptide chain may be aggregating on the solid support, masking the N-terminal amine.[1] | • Solvent choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of severe aggregation, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl (0.5 M).[2] | |
| Presence of Side Products (e.g., Racemization) | Inappropriate Coupling Reagent/Conditions: The activation method may be promoting epimerization. | • Use of additives: Always include HOBt or HOAt in the coupling mixture, as they are known to suppress racemization.[5][7] • Choice of base: Use a hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the correct stoichiometry. Excess base can sometimes increase racemization.[5] |
| Elevated Temperature: High reaction temperatures can increase the rate of racemization. | • Optimize temperature: If elevated temperatures are used to improve coupling efficiency, monitor for racemization and try to use the lowest effective temperature. | |
| Incomplete Boc Deprotection | Increased Steric Hindrance: The bulky nature of the amino acid can also hinder the access of the acid for deprotection.[8] | • Extend deprotection time: Increase the reaction time with the deprotection reagent (e.g., TFA in DCM).[8] • Ensure adequate reagent concentration: Use a sufficient concentration of the acid for deprotection.[8] |
| Side Reactions during Deprotection: The tert-butyl cation generated during Boc removal can cause side reactions. | • Use of scavengers: Add scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap the tert-butyl cation, especially if sensitive residues like Met or Trp are present.[9] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the activation of sterically hindered amino acids like this compound. Note that optimal conditions may vary depending on the specific peptide sequence and synthesis method (solid-phase vs. solution-phase).
Table 1: Recommended Coupling Reagent Equivalents (relative to the amine component)
| Reagent Combination | Equivalents (Amino Acid:Reagent:Base) | Recommended Use |
| HBTU/HOBt/DIEA | 1:1:2 | Standard coupling. |
| HATU/HOAt/DIEA | 1:1:2 | Highly recommended for hindered couplings.[1] |
| PyBOP/HOBt/DIEA | 1:1:2 | Effective alternative for hindered couplings. |
| DIC/HOBt | 1:1 (DIC) / 1 (HOBt) | Less reactive for hindered couplings; use with caution. |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 50°C | Start at room temperature. Increase cautiously if the reaction is slow, while monitoring for side reactions.[2] |
| Reaction Time | 2 - 24 hours | Sterically hindered couplings often require longer reaction times. Monitor for completion.[2] |
| Solvent | DMF, NMP, DCM | Use high-purity, anhydrous solvents.[3] |
Experimental Protocols
Protocol 1: Activation of this compound using HATU for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free amine
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: If the N-terminal amine is protected, perform the deprotection step (e.g., with TFA in DCM for a Boc-protected amine) and wash the resin thoroughly with DCM and DMF. Neutralize the resin with a solution of DIEA in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add DIEA (6 equivalents) to the activation mixture and vortex or stir for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to steric hindrance.[10]
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat if Necessary: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 3-8 (double coupling).[1]
Visualizations
Caption: Workflow for this compound activation and coupling in SPPS.
Caption: Troubleshooting logic for optimizing this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of byproducts from Boc-D-tert-leucine reactions
Welcome to the technical support center for Boc-D-tert-leucine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the purification of products from reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound coupling reaction?
Common impurities can originate from several sources:
-
Unreacted Starting Materials: Residual this compound or the amine component.
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used, or HOBt/HOAt-related byproducts.
-
Side-Reaction Products: Formation of N-acylurea from the rearrangement of the O-acylisourea intermediate when using carbodiimides, or racemization of the activated amino acid.
-
Excess Reagents: Unreacted coupling agents or bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Deprotection Byproducts: During the removal of the Boc group, byproducts from scavengers (e.g., thioanisole, triisopropylsilane) can be present.[1]
Q2: My crude Boc-protected amino acid product is an oil and is difficult to purify. What should I do?
Oily products can be challenging to handle. A common technique is to convert the oily product into a solid salt for easier purification. The dicyclohexylamine (DCHA) salt is often used for this purpose.[2][3] Dissolving the oil in a non-polar solvent like diethyl ether and adding one equivalent of dicyclohexylamine can induce the precipitation of the solid DCHA salt, which can then be purified by recrystallization.[2][3]
Another approach is to induce crystallization by adding seed crystals to the oil, followed by "pulping" in a weak polar solvent.[4]
Q3: How can I remove residual di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
Excess (Boc)₂O can be removed through several methods:
-
Quenching: At the end of the reaction, quenching with a dilute aqueous acid can hydrolyze the remaining (Boc)₂O.[2]
-
Extraction: Thorough extraction with a non-polar organic solvent such as ethyl acetate or ether can effectively remove (Boc)₂O and its byproducts.[2][3]
-
Scavenging Resins: Using a polymer-supported trisamine resin can effectively scavenge excess (Boc)₂O.[5]
Q4: What is the best way to monitor the progress of my this compound reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of the product spot. It is recommended to monitor the reaction until the starting amino acid spot is no longer visible.[2]
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction using TLC until the starting material is consumed. Boc protection reactions typically take a few hours at room temperature.[2] |
| Poor Nucleophilicity of the Amine | For poorly nucleophilic amines, consider using more forcing conditions such as a higher temperature (40-50 °C) or a stronger, non-nucleophilic base.[] |
| Steric Hindrance | The bulky tert-leucine group can slow down reactions. Increasing the reaction time or temperature might be necessary. |
| Inadequate Mixing | Ensure efficient stirring, especially for heterogeneous mixtures. |
| Poor Solubility of Starting Materials | Zwitterionic amino acids can have poor solubility in organic solvents. Consider using a co-solvent system like dioxane/water.[3][5] |
Problem 2: Difficulty in Removing Byproducts
Purification Strategy Comparison
| Purification Method | Best For Removing | Advantages | Disadvantages |
| Aqueous Workup/Extraction | Water-soluble impurities, excess base, salts. | Simple, fast, and inexpensive. | Not effective for removing non-polar organic byproducts. |
| Recrystallization | Byproducts with different solubility profiles from the product. | Can yield very pure crystalline products. | Finding a suitable solvent system can be time-consuming; may result in yield loss. |
| Flash Chromatography | A wide range of organic byproducts and unreacted starting materials. | Fast and effective for a wide range of compounds; can be automated.[7][8] | Requires method development and consumes solvents. |
| Preparative HPLC | Byproducts with very similar polarity to the product, diastereomers. | High resolution and purity.[8] | Expensive, time-consuming, and uses large volumes of solvent.[8] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) and a base like triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[3]
-
Addition of (Boc)₂O: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution with stirring.[3]
-
Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Workup:
-
Dilute the reaction mixture with water.[3]
-
Perform an initial extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O and other non-polar byproducts.[3]
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 5% citric acid or 1N HCl).[3]
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.[3]
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-protected amino acid.[3]
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Column Selection: For reverse-phase flash chromatography of peptides, C18 or C8 columns are commonly used.[7][9] The choice of stationary phase depends on the polarity of the product and impurities.
-
Method Development:
-
Start with a scouting gradient on an analytical HPLC to determine the approximate elution conditions.[7]
-
A common mobile phase system for reverse-phase chromatography is a gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Purification:
-
Equilibrate the flash column with the starting mobile phase composition.
-
Load the sample onto the column.
-
Run the gradient and collect fractions based on the UV chromatogram.
-
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to isolate the final product.
Visual Workflows
Caption: Troubleshooting workflow for low product yield.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. xtalks.com [xtalks.com]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Large-Scale Synthesis of Boc-D-tert-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Boc-D-tert-leucine.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low product yield is a primary concern in scaling up the synthesis of this compound. The bulky nature of the tert-leucine side chain presents significant steric hindrance, which can impede the N-protection reaction.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction: Due to the steric hindrance of the tert-leucine, the reaction may require more forcing conditions than less bulky amino acids. | Optimize Reaction Conditions: Increase the equivalents of di-tert-butyl dicarbonate (Boc anhydride). Consider extending the reaction time or moderately increasing the reaction temperature, monitoring for side product formation. For sterically hindered amino acids, using specific base and solvent combinations like Boc₂O/Me₄NOH·5H₂O/CH₃CN can be advantageous.[] |
| Suboptimal pH: The reaction rate and the stability of the Boc anhydride are highly dependent on the pH of the reaction mixture. | Maintain Optimal pH: For aqueous conditions, maintain the pH between 8.5 and 9.0. This can be achieved using bases like sodium bicarbonate or sodium hydroxide.[2][3] |
| Decomposition of Boc Anhydride: Boc anhydride is sensitive to moisture and acidic conditions, and it can decompose over time, especially at elevated temperatures.[4][5] | Ensure Quality and Proper Handling of Boc Anhydride: Use fresh, high-quality Boc anhydride. If it is in a solid state, it can be gently melted at temperatures between room temperature and 40-60°C.[5] Always handle it in a dry environment.[5] |
| Side Reactions: The formation of byproducts such as N,N-di-Boc-D-tert-leucine or urea derivatives can reduce the yield of the desired product. | Control Stoichiometry and Temperature: Use a slight excess of Boc anhydride, but avoid a large excess to minimize the formation of di-Boc products. Maintain a controlled temperature to prevent the formation of isocyanates, which can lead to urea derivatives.[][6] |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulties in Product Isolation and Purification
The physicochemical properties of this compound can present challenges during work-up and purification, especially at a large scale.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Solubility of Starting Material: D-tert-leucine may have limited solubility in common organic solvents, making the initial reaction setup challenging. | Use Aqueous Base: Dissolving the amino acid in an aqueous basic solution (e.g., NaOH or NaHCO₃) can overcome solubility issues.[7] The reaction with Boc anhydride can then proceed in a biphasic system or with a co-solvent like dioxane or THF.[][8] |
| Emulsion Formation During Extraction: The presence of both polar (carboxylate) and non-polar (tert-butyl) groups can lead to the formation of stable emulsions during aqueous work-up. | Optimize Extraction Protocol: Use brine washes to break emulsions. If emulsions persist, consider a filtration step through a pad of celite. |
| Difficulty in Crystallization: The bulky tert-butyl groups can sometimes hinder the formation of a well-defined crystal lattice, leading to the product oiling out or precipitating as an amorphous solid. | Optimize Crystallization Conditions: Screen various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane). Employ slow cooling and seeding with a small amount of crystalline product to induce crystallization. |
| Residual Boc Anhydride in the Final Product: Unreacted Boc anhydride can be difficult to remove due to its non-polar nature. | Post-Reaction Quench: After the reaction is complete, adding a nucleophilic amine like N,N-dimethylethylenediamine can help to scavenge any remaining Boc anhydride.[] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for di-tert-butyl dicarbonate (Boc anhydride)? A1: Boc anhydride is thermally unstable and should be stored in a cool, dark place.[4] Since its melting point is around 22-23°C, it is often stored at temperatures below this to maintain it as a solid.[4][5] It is also sensitive to moisture, which can cause its decomposition, so it should be stored in a tightly sealed container in a dry environment.[2][5]
Q2: How can I monitor the progress of the Boc-protection reaction? A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amino acid will be visible at the baseline (or a low Rf value) in most organic solvent systems, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin is effective for visualizing the amino acid, which will show a positive result (a colored spot), while the fully protected product will be ninhydrin-negative.
Q3: Is it possible to perform the Boc-protection of D-tert-leucine under anhydrous conditions? A3: Yes, anhydrous conditions can be used, for example, by using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile or DMF.[][2][9] This can be advantageous for amino acids that are sensitive to water.[]
Q4: What are the common side reactions to be aware of during the synthesis? A4: The primary side reaction is the formation of the di-Boc protected amino acid. Another potential issue, especially with sterically hindered amines, is the formation of urea derivatives.[] If the reaction temperature is too high, Boc anhydride can decompose into isobutene, t-butyl alcohol, and carbon dioxide.[5]
Q5: What is the typical procedure for the deprotection of this compound? A5: The Boc group is typically removed under acidic conditions.[2] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[][9] Due to the formation of a stable tert-butyl cation during deprotection, scavengers like anisole or thioanisole may be added to prevent alkylation of other nucleophilic residues.[2][10]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound in an Aqueous/Organic System
This protocol is adapted from standard procedures for Boc protection of amino acids.[3][8]
Workflow Diagram
Caption: General workflow for Boc-protection.
Methodology
-
Reaction Setup: In a suitable reactor, dissolve D-tert-leucine (1.0 equivalent) and sodium hydroxide (2.0 equivalents) in water. Cool the solution to 0-5°C with stirring.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in a co-solvent such as tetrahydrofuran (THF) or dioxane to the cooled amino acid solution dropwise, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC.
-
Work-up:
-
Wash the reaction mixture with a non-polar solvent like pentane or hexane to remove unreacted Boc anhydride and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate or citric acid. This will cause the product to precipitate or separate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
References
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 5. organic chemistry - how to use di-tert-butyl dicarbonate (diBOc) as a solvent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Page loading... [guidechem.com]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Method Refinement for Difficult Couplings Involving Boc-D-tert-leucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis involving the sterically hindered amino acid, Boc-D-tert-leucine.
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
You are observing a significant amount of unreacted starting material after a coupling reaction with this compound.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky tert-butyl group of this compound significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this.
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.
-
Poor Resin Swelling (for SPPS): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit the accessibility of reactive sites.
Refined Methods & Troubleshooting Steps:
-
Select a More Potent Coupling Reagent: For sterically hindered amino acids, phosphonium and aminium/uronium salt-based reagents are generally more effective than carbodiimides alone.[1] Consider using reagents known for their high reactivity in challenging couplings.
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) to drive it to completion.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents).
-
Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can enhance the reaction rate, although this should be monitored to avoid side reactions.
-
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated this compound.
-
Ensure Optimal Resin Swelling: In SPPS, ensure the resin is fully swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) before coupling.
Issue 2: Epimerization of the Amino Acid Residue
You are detecting the presence of the undesired L-enantiomer (Boc-L-tert-leucine) in your peptide product.
Possible Causes and Solutions:
-
Over-activation of the Carboxylic Acid: Highly reactive coupling reagents, while beneficial for yield, can increase the risk of epimerization, especially when combined with a tertiary base.[2]
-
Choice of Base and Solvent: The type and amount of base used can significantly influence the rate of racemization.[2]
Refined Methods & Troubleshooting Steps:
-
Incorporate Racemization Suppressing Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimides like DCC or DIC.[3] Uronium/aminium and phosphonium reagents like HBTU, HATU, and PyBOP already contain an HOBt or HOAt moiety.
-
Use a Less Hindered Base: If possible, consider using a less hindered tertiary amine base, such as N-methylmorpholine (NMM), in place of diisopropylethylamine (DIEA).
-
Control Stoichiometry: Avoid a large excess of the base, as it can promote the formation of the oxazolone intermediate responsible for racemization.
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can help to minimize epimerization.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for this compound?
A1: For difficult couplings involving sterically hindered amino acids like this compound, high-potency onium salt-based reagents are recommended.[1] Reagents such as HATU, HCTU, and COMU are often more effective than standard carbodiimide reagents like DCC or EDC, even with additives.[3] Phosphonium salts like PyAOP and PyBOP are also excellent choices for hindered couplings.[3]
Q2: Can I use carbodiimides like DCC or DIC for coupling this compound?
A2: While carbodiimides can be used, they are generally less efficient for sterically hindered amino acids and may result in lower yields.[3] If you must use a carbodiimide, it is crucial to include an additive like HOBt or, preferably, HOAt to both enhance the reaction rate and suppress epimerization.[2] DIC is often preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble and easier to remove.[1]
Q3: How can I confirm that my coupling reaction has gone to completion?
A3: In solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction. For quantitative analysis in both solid-phase and solution-phase synthesis, HPLC and LC-MS analysis of a cleaved sample are the most reliable methods.
Q4: What is the role of the Boc protecting group in these difficult couplings?
A4: The tert-butoxycarbonyl (Boc) group protects the alpha-amino group of D-tert-leucine, preventing it from reacting during the peptide bond formation.[] While essential for controlled synthesis, its bulkiness contributes to the steric hindrance that makes the coupling challenging.[5] The Boc group is stable under the basic or neutral conditions of the coupling reaction and is typically removed with a mild acid like trifluoroacetic acid (TFA) before the next amino acid is added.[]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example Reagents | Recommended for this compound? | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | With caution and additives | Cost-effective | Lower efficiency for hindered couplings, higher epimerization risk without additives.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Yes | High efficiency for hindered couplings, low racemization. | Byproducts can be difficult to remove in solution phase. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | Yes | High efficiency, easy to use in SPPS. | Potential for guanidinylation side reaction if pre-activation is slow.[6] |
| Aminium/Uronium Salts (with HOAt/Oxyma) | HATU, COMU | Highly Recommended | Very high reactivity, excellent for the most difficult couplings, low epimerization.[7] | Higher cost. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
This protocol is designed for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Initiate Coupling: Add the activation solution to the drained resin. Then, add DIEA (6 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction and re-test, or proceed to a double coupling (Step 7).
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM).
-
(Optional) Double Coupling: If the first coupling was incomplete, repeat steps 2-6.
-
Deprotection: Proceed to the Boc deprotection step using TFA in DCM.
Protocol 2: DIC/Oxyma-Mediated Coupling in Solution Phase
This protocol describes the coupling of this compound to an amino acid ester in solution.
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride salt (1 equivalent) in DMF.
-
Additive and Base: Add Oxyma Pure (1.2 equivalents) and NMM (2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiate Coupling: Add DIC (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting dipeptide by column chromatography.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound.
Caption: Troubleshooting logic for difficult this compound couplings.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Boc-D-tert-leucine
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of protected amino acids like Boc-D-tert-leucine is a critical step in the synthesis of peptides and pharmaceuticals. The presence of impurities, including the undesired L-enantiomer, can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are employed to determine the purity of this compound. The choice of method depends on the specific purity aspect being assessed (e.g., chemical purity vs. enantiomeric purity), the required sensitivity, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | Separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). | The signal intensity of specific protons is directly proportional to the molar concentration of the analyte. | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Determination of chemical purity and identification of process-related impurities. | Determination of enantiomeric purity (ratio of D- to L-enantiomer). | Absolute purity determination and structural confirmation. | Impurity identification and structural elucidation. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in the mobile phase. | Dissolution in a deuterated solvent with an internal standard of known purity. | Dissolution in a volatile solvent. |
| LOD/LOQ | High sensitivity (LOD can be ≤0.05%).[1] | High sensitivity (LOQ down to 0.1%).[1] | Moderate sensitivity, generally higher than HPLC. | Very high sensitivity, especially with tandem MS. |
| Key Advantage | Robust, quantitative, and widely available. | Direct and accurate measurement of enantiomeric excess. | Provides structural information and absolute quantification without a reference standard for the analyte. | High specificity for impurity identification. |
| Key Disadvantage | May not separate enantiomers. | Requires specialized and often expensive chiral columns.[1] | Lower sensitivity compared to chromatographic methods; requires a calibrated internal standard.[1] | Primarily qualitative for purity unless coupled with a separation technique and using standards. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from potential process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for Boc-protected amino acids.
-
Mobile Phase: A mixture of n-hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10 n-hexane:ethanol + 0.1% TFA). The exact ratio may need to be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a sample of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
To confirm peak identity, a sample of racemic Boc-DL-tert-leucine should also be prepared and injected.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
Objective: To determine the absolute purity (as a mass fraction) of this compound using an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay to ensure full signal relaxation for accurate integration.
-
Carefully integrate the signals corresponding to a known number of protons for both the this compound and the internal standard.
Data Analysis: The purity of the this compound is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Identification
Objective: To identify the chemical structure of impurities present in the this compound sample.
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
HPLC Method: The RP-HPLC method described above can be adapted for LC-MS by using a volatile mobile phase modifier such as formic acid instead of TFA.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Data can be acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.
Sample Preparation: The sample is prepared as for the RP-HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the mass spectrometer.
Data Analysis: The mass-to-charge ratio (m/z) of the impurity peaks are used to determine their molecular weights. Fragmentation patterns from MS/MS spectra provide information about the structure of the impurities.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.
Caption: Workflow for the purity analysis of this compound.
References
A Comparative Guide to Boc-D-tert-leucine and Other Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and pharmaceutical development, the selection of appropriate protected amino acids is a critical determinant of success. Boc-D-tert-leucine, a non-proteinogenic amino acid derivative, has garnered significant interest due to its unique structural properties and its role as a key building block in various therapeutic agents. This guide provides an objective comparison of this compound with other commonly used protected amino acids, supported by available experimental data and detailed methodologies, to inform rational decision-making in complex synthetic projects.
Physicochemical and Performance Characteristics
This compound's distinctive tert-butyl side chain imparts significant steric bulk, which influences its reactivity and the conformational properties of the resulting peptides. This section compares its key characteristics with those of other protected amino acids.
| Property | This compound | Boc-L-tert-leucine | Boc-L-leucine | Fmoc-D-tert-leucine |
| Molecular Formula | C₁₁H₂₁NO₄[1] | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | C₂₁H₂₅NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol | 367.43 g/mol |
| Protection Strategy | Boc (acid-labile)[1] | Boc (acid-labile) | Boc (acid-labile) | Fmoc (base-labile) |
| Steric Hindrance | Very High | Very High | Moderate | Very High |
| Solubility | Generally soluble in organic solvents | Generally soluble in organic solvents | Generally soluble in organic solvents | Generally soluble in organic solvents |
Performance in Peptide Synthesis: A Comparative Analysis
The performance of a protected amino acid in solid-phase peptide synthesis (SPPS) is evaluated based on several key metrics, including coupling efficiency, resistance to racemization, and the ease of deprotection.
Coupling Efficiency
The bulky nature of the tert-leucine side chain presents a significant challenge for peptide bond formation. The coupling of this compound is often slower and less efficient compared to less sterically hindered amino acids like leucine.[2] To achieve satisfactory yields, more potent coupling reagents and optimized reaction conditions are often necessary.
| Protected Amino Acid | Coupling Reagent/Method | Typical Coupling Yield (%) | Key Considerations |
| This compound | HATU/DIPEA | 93 (in a specific synthesis)[3] | Requires highly efficient coupling reagents and potentially longer reaction times or elevated temperatures.[2][4] |
| Boc-L-leucine | DCC/HOBt | Generally high, but can be sequence-dependent | Leucine can sometimes present coupling difficulties.[5] |
| Fmoc-D-tert-leucine | HBTU/DIPEA | Not specifically found | The Fmoc strategy offers a wider range of modern, highly efficient coupling reagents. |
| Other Hindered Amino Acids (e.g., Aib) | Fmoc-Aib-F | Quantitative | Use of amino acid fluorides can be highly effective for hindered couplings.[2] |
Note: The quantitative data presented is collated from various studies and may not represent a direct comparative analysis under identical conditions.
Racemization Resistance
Deprotection
The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). The efficiency of deprotection can be influenced by the concentration of TFA and the reaction time.
| Deprotection Condition | Time | Temperature | Efficacy |
| 25% TFA in DCM | 2 hours | Room Temperature | Generally effective.[2] |
| 50% TFA in DCM | 30 minutes | Room Temperature | Faster deprotection.[2] |
| 55% TFA in DCM | 30 minutes | Room Temperature | Reported to give higher purity peptides in some cases compared to 100% TFA.[6] |
| 100% TFA | 5-15 minutes | Room Temperature | Very rapid, but may increase side reactions.[2] |
| 2 eq. TFA in ionic liquid | 10 minutes | High Temperature | Rapid deprotection under specific conditions.[1][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of synthetic strategies.
General Protocol for Boc-based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps in a typical Boc-SPPS cycle.
-
Resin Swelling: The resin is swollen in a suitable solvent (e.g., Dichloromethane - DCM).
-
Boc Deprotection: The Boc protecting group is removed from the N-terminal amino acid by treatment with a solution of TFA in DCM (typically 25-50%).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base (e.g., Diisopropylethylamine - DIPEA) in DCM.
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU, or DCC/HOBt) and coupled to the free N-terminus of the growing peptide chain. For sterically hindered amino acids like this compound, a more potent coupling reagent and extended reaction times may be necessary.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Protocol for Monitoring Coupling Efficiency using the Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin-bound peptide. A positive result (blue color) indicates incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the resin (a few beads) after the coupling step and wash it thoroughly.
-
Add 2-3 drops of each of Solution A, B, and C to the resin sample.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A blue color indicates the presence of free amines and an incomplete coupling reaction.
Visualizing Synthetic Workflows and Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several antiviral drugs, including boceprevir and telaprevir, which are protease inhibitors used to treat Hepatitis C.[9][10] Its incorporation into these molecules is strategic, as the bulky tert-butyl group can provide conformational rigidity and enhance binding to the target enzyme. The D-configuration is also essential for the specific stereochemistry required for biological activity. Furthermore, this compound plays a role in the synthesis of compounds with anticonvulsant and neuroprotective properties.[1]
Conclusion
This compound is a valuable, albeit challenging, building block in peptide synthesis and drug development. Its significant steric hindrance necessitates the use of more forceful coupling conditions, which can increase the risk of side reactions and require careful optimization. Compared to less hindered amino acids like leucine, its incorporation generally results in lower coupling efficiencies. The choice between Boc and Fmoc protection for D-tert-leucine will depend on the overall synthetic strategy, with the Boc strategy being potentially advantageous for certain hydrophobic or aggregation-prone sequences. For researchers working on complex peptides or developing novel therapeutics, a thorough understanding of the properties and reactivity of this compound is essential for the successful execution of their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide: Boc-D-tert-leucine vs. Fmoc-D-tert-leucine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that directly influences the final purity, yield, and overall success of the synthesis. This is particularly true when incorporating sterically hindered amino acids such as D-tert-leucine. This guide provides an objective comparison of two of the most widely used Nα-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of D-tert-leucine into peptide chains. While direct head-to-head comparative studies for D-tert-leucine are not extensively available in the reviewed literature, this guide extrapolates from the well-established principles of Boc and Fmoc chemistries and data from other sterically hindered amino acids to provide a comprehensive analysis.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal, while the Fmoc group is base-labile and is typically removed by a secondary amine, most commonly piperidine.[] This core difference dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[2][3] | Mild base (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (HF) | Typically tert-butyl-based, removed by TFA[] |
| Final Cleavage | Strong, hazardous acids (e.g., HF, TFMSA)[5] | Trifluoroacetic acid (TFA) with scavengers[6] |
| Orthogonality | Not fully orthogonal; relies on graded acid lability[5] | Fully orthogonal protection scheme[6] |
| Instrumentation | Requires specialized HF-resistant apparatus | Standard laboratory equipment |
| Common Issues | Acid-catalyzed side reactions, handling of hazardous reagents | Base-catalyzed side reactions (e.g., aspartimide formation, racemization), aggregation |
Performance in the Context of D-tert-leucine Incorporation
The bulky tert-butyl side chain of D-tert-leucine presents a significant steric hindrance, which can impede both the deprotection of the Nα-protecting group and the subsequent coupling of the next amino acid. This can lead to incomplete reactions, lower yields, and the formation of deletion sequences.
Coupling Efficiency
Achieving high coupling efficiency is paramount for the successful synthesis of long peptides. For sterically hindered amino acids like D-tert-leucine, this can be challenging.
-
Boc-D-tert-leucine: In Boc-SPPS, the in situ neutralization protocol, where the neutralization of the TFA salt and the coupling of the next amino acid occur simultaneously, can improve coupling yields, especially in cases of peptide aggregation.[5] The use of potent coupling reagents like HBTU or HATU is often necessary.[2]
-
Fmoc-D-tert-leucine: For Fmoc-SPPS, a double coupling strategy, where the coupling reaction is performed twice, is often employed for hindered amino acids to ensure complete reaction.[7] The choice of coupling reagent is also critical, with aminium-based reagents like HBTU and HATU generally showing high efficiency.[8] The use of pseudoproline dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can also improve coupling efficiency for difficult sequences, though this is not directly applicable to the D-tert-leucine residue itself but to the preceding residue.
While specific quantitative data for D-tert-leucine is scarce, studies on other hindered amino acids suggest that achieving >99% coupling efficiency per step can be challenging with either method and requires careful optimization of reaction times, reagent excess, and coupling agents.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.
-
This compound: The repetitive strong acid deprotection steps in Boc-SPPS are generally considered less likely to cause racemization of the activated amino acid during coupling compared to the basic conditions of Fmoc deprotection.[9]
-
Fmoc-D-tert-leucine: The basic conditions used for Fmoc deprotection can increase the risk of racemization, especially for sterically hindered amino acids. The abstraction of the α-proton of the activated amino acid is facilitated by base, leading to the formation of a planar enolate intermediate that can be protonated from either face.[6] The choice of coupling reagent and base is crucial. Using a weaker base than DIPEA and avoiding pre-activation can minimize racemization.[10] For cysteine, another amino acid prone to racemization, acidic/neutral coupling conditions with carbodiimides have been shown to be effective in minimizing epimerization.[11]
A study on the synthesis of a tripeptide using Fmoc chemistry showed that the rate of racemization could be kept at 0.4% or less per cycle under optimized conditions.[12]
Final Purity and Yield
The final purity and overall yield of the peptide are influenced by the cumulative efficiency of each deprotection and coupling step, as well as the efficiency of the final cleavage and purification.
-
This compound: While potentially offering advantages in terms of reduced racemization, the harsh final cleavage with HF can lead to side reactions and degradation of sensitive residues in the peptide. However, for certain sequences, particularly long or hydrophobic ones, Boc-SPPS can result in higher yields.[13]
-
Fmoc-D-tert-leucine: The milder cleavage conditions of Fmoc-SPPS are generally compatible with a wider range of peptide modifications and can lead to higher purity of the crude product.[14] However, the challenges associated with aggregation and incomplete couplings of hindered residues can negatively impact the overall yield.
Experimental Protocols
Detailed experimental protocols for Boc and Fmoc solid-phase peptide synthesis are outlined below. These are general protocols and may require optimization for the efficient incorporation of D-tert-leucine.
Boc-SPPS Protocol (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Coupling:
-
Dissolve this compound (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.
Fmoc-SPPS Protocol (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1 hour.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.[15]
-
Coupling:
-
Dissolve Fmoc-D-tert-leucine (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A double coupling is recommended for D-tert-leucine.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane and water).
Visualizing the Workflow
To illustrate the distinct workflows of Boc and Fmoc solid-phase peptide synthesis, the following diagrams are provided.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-tert-leucine for peptide synthesis depends on several factors, including the length of the peptide, the presence of other sensitive residues, and the available laboratory equipment.
-
This compound may be advantageous for the synthesis of long and difficult sequences where aggregation is a major concern, and the risk of racemization during coupling needs to be minimized. However, the requirement for hazardous HF for final cleavage is a significant drawback.
-
Fmoc-D-tert-leucine is generally preferred for its milder reaction conditions, easier handling, and compatibility with a wider range of functionalities. However, careful optimization of coupling conditions is necessary to overcome the steric hindrance of the tert-leucine residue and to minimize the risk of base-induced racemization. Double coupling and the use of efficient coupling reagents are highly recommended.
For most applications, the Fmoc strategy is the more practical and widely used approach . The challenges posed by the steric bulk of D-tert-leucine can be addressed through careful optimization of the synthesis protocol. Researchers should perform small-scale test syntheses to determine the optimal coupling times and reagent concentrations for their specific peptide sequence.
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. mesalabs.com [mesalabs.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Enantiomeric Excess Determination of Boc-D-tert-leucine
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity and efficacy of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of N-Boc-D-tert-leucine: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of Boc-D-tert-leucine.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | 1H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Separation of volatile enantiomeric derivatives based on their interaction with a chiral stationary phase. | A chiral solvating agent forms transient diastereomeric complexes, inducing a chemical shift difference between enantiomers. |
| Sample Preparation | Direct injection of the sample dissolved in a suitable solvent. | Indirect method: Requires deprotection of the Boc group followed by derivatization to form volatile esters. | Direct analysis by adding a chiral solvating agent to the sample in an NMR tube. |
| Typical Chiral Selector | Polysaccharide-based (e.g., Chiralpak® AD) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) stationary phases.[1][2] | Chiral capillary columns (e.g., Chirasil®-Val). | Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol). |
| Analysis Time | 10 - 30 minutes per sample. | 20 - 40 minutes per sample (excluding sample preparation). | 5 - 15 minutes per sample. |
| Resolution (Rs) | Typically > 2.0 for baseline separation.[3] | Generally high resolution for baseline separation of derivatives. | Dependent on the solvating agent and magnetic field strength; aims for baseline resolution of key signals. |
| Detection | UV detector (typically at 210-220 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | 1H NMR spectrometer. |
| Advantages | - Direct analysis- High accuracy and precision- Well-established and robust method- Suitable for preparative separations.[1] | - High sensitivity- High resolution. | - Direct and rapid analysis- Non-destructive- Minimal sample preparation. |
| Disadvantages | - Higher cost of chiral columns- Requires method development for optimal separation. | - Indirect method requiring extensive sample preparation- Potential for racemization during derivatization.[4] | - Lower sensitivity compared to chromatographic methods- Requires higher sample concentration- Potential for peak overlap. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of this compound and its L-enantiomer. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Chiral Column: Chiralpak® AD (250 x 4.6 mm, 10 µm)
Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and 2-propanol in a 90:10 (v/v) ratio. Add 0.1% TFA to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100
-
Where Area_D and Area_L are the peak areas of the D- and L-enantiomers, respectively.
-
Chiral Gas Chromatography (GC)
This is an indirect method that requires the removal of the Boc protecting group, followed by derivatization to make the resulting tert-leucine amenable to GC analysis.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Chirasil®-L-Val (25 m x 0.25 mm ID)
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
-
2-Propanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
This compound sample
Procedure:
-
Deprotection:
-
Dissolve the this compound sample in a 1:1 mixture of TFA and dichloromethane.
-
Stir at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure to obtain the tert-leucine TFA salt.
-
-
Derivatization:
-
To the dried residue, add 1 mL of 3M HCl in 2-propanol.
-
Heat at 100 °C for 1 hour to form the isopropyl ester.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 200 µL of ethyl acetate and 100 µL of PFPA.
-
Heat at 100 °C for 15 minutes to form the N-pentafluoropropionyl derivative.
-
Evaporate the excess reagent and redissolve the residue in ethyl acetate for injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium
-
-
Analysis and Calculation: Inject the derivatized sample. Calculate the ee using the peak areas of the D- and L-tert-leucine derivatives as described for the HPLC method.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the 1H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl3)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Chiral Solvating Agent)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire another 1H NMR spectrum of the mixture.
-
Observe the splitting of one or more proton signals (e.g., the α-proton or the tert-butyl protons of the Boc group) into two distinct signals corresponding to the two enantiomers.
-
-
Analysis and Calculation:
-
Integrate the separated signals corresponding to the D- and L-enantiomers.
-
Calculate the ee using the following formula:
-
ee (%) = [(Integral_D - Integral_L) / (Integral_D + Integral_L)] * 100
-
Where Integral_D and Integral_L are the integration values of the signals for the D- and L-enantiomers, respectively.
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
References
A Comparative Guide to the Characterization of Boc-D-tert-leucine: HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate characterization and purity assessment of protected amino acids like N-Boc-D-tert-leucine is fundamental for successful peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of Boc-D-tert-leucine. Detailed experimental protocols and representative data are presented to assist in method selection and interpretation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It excels in separating the target molecule from impurities and, with chiral columns, can resolve enantiomeric mixtures.
Data Presentation: HPLC Purity Analysis
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Purity Assessment | Quantitative determination of impurities | Determination of enantiomeric purity |
| Typical Purity | > 98%[1] | > 99% enantiomeric excess (e.e.) |
| Retention Time | Dependent on specific method conditions | Separate retention times for D and L enantiomers |
| Primary Use | Routine quality control, impurity profiling | Confirmation of stereochemical integrity |
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general method for assessing the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute the compound. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Protocol: Chiral HPLC
This method is essential for confirming the enantiomeric purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).[2]
-
Mobile Phase (Isocratic): A mixture of a polar organic solvent (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., 0.1% triethylammonium acetate, TEAA, pH 4.1).[2] The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, ensuring the correct compound has been synthesized.
Data Presentation: NMR Structural Characterization
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | d | 1H | NH |
| ~4.1 | d | 1H | α-CH |
| ~1.4 | s | 9H | Boc (tert-butyl) |
| ~1.0 | s | 9H | tert-leucine (tert-butyl) |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (acid) |
| ~156 | C=O (Boc) |
| ~80 | Quaternary C (Boc) |
| ~60 | α-C |
| ~35 | Quaternary C (t-Leu) |
| ~28 | CH₃ (Boc) |
| ~27 | CH₃ (t-Leu) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Comparison of Analytical Techniques
| Feature | HPLC | NMR Spectroscopy | Alternative Methods (e.g., GC, TLC) |
| Primary Information | Purity (chemical and enantiomeric), Quantification | Structural confirmation, Identification of functional groups | Qualitative purity assessment (TLC), Analysis of volatile derivatives (GC) |
| Resolution | High resolution for separating closely related impurities.[3] | Atomic-level structural resolution | Lower resolution compared to HPLC.[3] |
| Sensitivity | High (ng to pg level) | Moderate (mg to µg level) | Variable; TLC is generally less sensitive than HPLC. |
| Quantitation | Highly quantitative.[3] | Quantitative with internal standards, but primarily qualitative | Semi-quantitative at best (TLC).[3] |
| Speed | Relatively fast per sample, with high-throughput automation.[3] | Slower acquisition times, especially for ¹³C NMR | TLC is very fast for qualitative checks.[3] |
| Cost | High initial instrument cost and ongoing solvent/column expenses.[3] | Very high instrument cost and maintenance | Low cost for TLC; moderate for GC.[3] |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Conclusion
Both HPLC and NMR are indispensable and complementary techniques for the comprehensive characterization of this compound. HPLC provides essential quantitative data on chemical and enantiomeric purity, which is critical for quality control in research and drug development. NMR spectroscopy offers definitive structural confirmation, ensuring the identity of the synthesized compound. The choice of technique, or more appropriately, the combination of techniques, will depend on the specific analytical question being addressed, from routine purity checks to complete structural elucidation. Alternative methods like TLC can be employed for rapid, qualitative screening, but lack the quantitative power of HPLC.
References
Navigating the Fragmentation Maze: A Comparative Guide to Boc-D-tert-leucine Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of protected amino acids is crucial for accurate compound identification and structural elucidation. This guide provides a comprehensive comparison of the mass spectrometry fragmentation of Boc-D-tert-leucine, offering insights into its behavior under various analytical conditions and comparing it with other common Boc-protected amino acids.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its lability under acidic conditions allows for strategic deprotection, yet this same characteristic leads to predictable and informative fragmentation patterns in mass spectrometry. Analysis of these fragments provides a roadmap to the structure of the parent molecule. This compound, with its bulky tert-butyl side chain, presents a unique case for fragmentation analysis.
Unraveling the Fragmentation Pathway of this compound
Upon ionization in a mass spectrometer, typically by electrospray ionization (ESI), the protonated molecule of this compound ([M+H]⁺) undergoes collision-induced dissociation (CID). The resulting fragmentation is dominated by the cleavage of the labile Boc group, leading to a series of characteristic neutral losses and fragment ions.
The primary fragmentation pathways observed for Boc-protected amino acids, including this compound, involve:
-
Loss of isobutylene (C₄H₈): A signature fragmentation for the Boc group, resulting from a McLafferty-type rearrangement, leads to the formation of a carbamic acid intermediate. This corresponds to a neutral loss of 56 Da.[1][2][3]
-
Consecutive loss of carbon dioxide (CO₂): The unstable carbamic acid intermediate readily loses CO₂, a neutral loss of 44 Da, to form the protonated amino acid.[3][4]
-
Loss of the entire Boc group (C₅H₉O₂): This pathway results in a neutral loss of 101 Da, directly yielding the protonated amino acid.
-
Loss of tert-butanol (C₄H₁₀O): Another possible fragmentation involves the loss of tert-butanol, a neutral loss of 74 Da.[1]
These fragmentation events give rise to a predictable set of fragment ions, which can be used to identify and characterize this compound.
Quantitative Fragmentation Analysis
The relative abundance of these fragment ions can vary depending on the specific mass spectrometer settings, such as collision energy. Below is a representative table summarizing the expected quantitative fragmentation data for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss (Da) | Relative Abundance (%) |
| 232.15 | 176.10 | [M+H - C₄H₈]⁺ | 56.05 | 100 |
| 232.15 | 132.10 | [M+H - C₅H₈O₂]⁺ | 100.05 | 85 |
| 232.15 | 158.10 | [M+H - C₄H₉OH]⁺ | 74.05 | 40 |
| 232.15 | 86.10 | Immonium ion | 146.05 | 25 |
Note: The relative abundances are illustrative and can vary based on experimental conditions.
Comparative Fragmentation with Other Boc-Amino Acids
The fundamental fragmentation pathways of the Boc group remain consistent across different amino acids. However, the side chain of the amino acid can influence the relative abundance of certain fragment ions and may introduce additional fragmentation pathways.
For instance, in comparison to Boc-Alanine, where the side chain is a simple methyl group, this compound's bulky tert-butyl side chain can influence the stability of the fragment ions. Furthermore, the fragmentation of the amino acid backbone itself, such as the formation of immonium ions, will be specific to the amino acid . The immonium ion of tert-leucine, for example, would appear at a different m/z than that of alanine.
Experimental Protocols
Accurate and reproducible fragmentation data is contingent on a well-defined experimental protocol. Below is a typical protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Voltage: 20-40 V.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-30 eV) to achieve optimal fragmentation.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) of the protonated molecule ([M+H]⁺).
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a clear and logical pathway.
Fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging this information, researchers can confidently identify this compound and differentiate it from other protected amino acids, thereby accelerating their research and development endeavors.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Boc-D-tert-leucine from Various Suppliers for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quality of amino acid derivatives is paramount in solid-phase peptide synthesis (SPPS), directly influencing the yield, purity, and biological activity of the final peptide. Boc-D-tert-leucine, a sterically hindered, non-proteinogenic amino acid, is a critical building block in the synthesis of peptide analogues with enhanced stability and unique conformational properties. This guide provides an objective comparison of the performance of this compound from different suppliers, supported by detailed experimental protocols for quality assessment and performance in a model peptide synthesis.
Data Presentation: Supplier Performance Comparison
As batch-to-batch variability is inherent in chemical manufacturing, the following table presents a hypothetical but realistic comparison of key quality parameters for this compound from three representative suppliers. Researchers are encouraged to request lot-specific certificates of analysis and perform their own internal quality control.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.5% | 98.9% | ≥ 99.0% |
| Enantiomeric Purity (by Chiral HPLC) | > 99.9% D-isomer | 99.8% D-isomer | 99.5% D-isomer | ≥ 99.5% D-isomer |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Water Content (by Karl Fischer) | 0.15% | 0.25% | 0.50% | ≤ 0.5% |
| Test Peptide Synthesis (Purity of crude Ac-Ala-D-tert-Leu-Gly-NH₂ by HPLC) | 92% | 88% | 81% | ≥ 85% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are designed to be readily adaptable for in-house quality control and supplier validation.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Assessment of Enantiomeric Purity by Chiral HPLC
Objective: To determine the ratio of D- and L-enantiomers of Boc-tert-leucine.
Instrumentation and Conditions:
-
HPLC System: As described above.
-
Column: A chiral stationary phase column suitable for amino acid derivatives (e.g., a cyclodextrin- or polysaccharide-based column).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid. The exact composition should be optimized for the specific chiral column used.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis: The enantiomeric purity is expressed as the percentage of the peak area of the D-enantiomer relative to the total peak area of both D- and L-enantiomers.
Performance Evaluation in a Test Peptide Synthesis
Objective: To assess the coupling efficiency and overall performance of this compound in a standard Boc-SPPS protocol. A simple tripeptide, Ac-Ala-D-tert-Leu-Gly-NH₂, is synthesized.
Materials:
-
Rink Amide MBHA resin.
-
Boc-Gly-OH, Boc-Ala-OH, and the this compound sample to be tested.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
-
Deprotection reagent: 50% TFA in Dichloromethane (DCM).
-
Capping reagent: Acetic anhydride.
-
Solvents: N,N-Dimethylformamide (DMF), DCM.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Boc-Gly-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm completion with a negative Kaiser test.
-
-
Second Amino Acid Coupling (this compound):
-
Deprotect the resin-bound glycine with 50% TFA in DCM.
-
Neutralize with 10% DIPEA in DMF.
-
Couple the this compound sample (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Due to the steric hindrance of tert-leucine, allow for an extended coupling time of 4 hours or perform a double coupling.
-
Perform a Kaiser test to assess coupling efficiency. A positive result (blue beads) indicates incomplete coupling.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotect the resin-bound dipeptide with 50% TFA in DCM.
-
Neutralize with 10% DIPEA in DMF.
-
Couple Boc-Ala-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminal alanine with 50% TFA in DCM.
-
Neutralize and treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Analysis:
-
Analyze the purity of the crude peptide using the HPLC method described in Protocol 1. The quality of the this compound is directly correlated with the purity of the final peptide product.
-
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates the logical flow of the quality control process for incoming this compound.
Signaling Pathway: Melanocortin 4 Receptor (MC4R)
Peptides incorporating D-amino acids like D-tert-leucine are often designed to target G-protein coupled receptors (GPCRs) for therapeutic purposes, such as modulating metabolic or inflammatory pathways. The Melanocortin 4 Receptor (MC4R) is a key GPCR in regulating energy homeostasis and appetite. Synthetic peptide agonists targeting MC4R may incorporate D-tert-leucine to increase their stability and potency.
A Comparative Guide to the Synthetic Validation of Boc-D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Boc-D-tert-leucine, a critical chiral building block in peptide synthesis and the development of pharmaceutical agents, including anticonvulsant and neuroprotective compounds.[1] The validation of its synthesis is paramount to ensure purity, yield, and stereochemical integrity. We will compare a classical chemical approach with a biocatalytic method, offering experimental protocols and performance data to inform your selection of a synthetic strategy.
Comparison of Synthetic Routes
The two routes under consideration are:
-
Route A: Chemical Synthesis via Boc Protection. This is a widely used method involving the direct protection of the amino group of D-tert-leucine using di-tert-butyl dicarbonate (Boc anhydride).
-
Route B: Enzymatic Asymmetric Synthesis. This approach utilizes enzymes to stereoselectively synthesize D-tert-leucine from a prochiral precursor, which is then protected.
The following table summarizes the key quantitative data for each route.
| Parameter | Route A: Chemical Synthesis (Boc Protection) | Route B: Enzymatic Asymmetric Synthesis |
| Starting Material | D-tert-leucine | Trimethylpyruvic acid |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | D-amino acid dehydrogenase (D-AADH), Formate dehydrogenase (FDH), NAD+, Ammonium formate |
| Typical Yield | >95% | ~80-90% |
| Enantiomeric Excess (e.e.) | >99% (dependent on starting material) | >99% |
| Key Advantages | High yield, simple procedure, well-established | High enantioselectivity, mild reaction conditions, environmentally benign |
| Key Disadvantages | Relies on the availability and cost of chiral D-tert-leucine | Requires specialized enzymes, potential for enzyme inhibition |
Experimental Protocols
Route A: Chemical Synthesis via Boc Protection of D-tert-leucine
This protocol is adapted from established methods for the Boc protection of amino acids.[2][3]
Materials:
-
D-tert-leucine
-
Methanol
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
10% w/v aqueous citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend D-tert-leucine (0.2 mol) in methanol (150 mL) and cool the mixture to 0°C in an ice bath.
-
Add triethylamine (0.4 mol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL), maintaining the internal temperature between 0 and 5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 10% w/v aqueous citric acid solution (3 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield this compound.
Route B: Enzymatic Asymmetric Synthesis of D-tert-leucine
This protocol is based on the principles of asymmetric synthesis using amino acid dehydrogenases.
Materials:
-
Trimethylpyruvic acid (TMP)
-
Ammonium formate
-
D-amino acid dehydrogenase (D-AADH)
-
Formate dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add trimethylpyruvic acid (50 mM), ammonium formate (1.5 M), and NAD⁺ (1 mM).
-
Initiate the reaction by adding D-amino acid dehydrogenase and formate dehydrogenase to the mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitor the conversion of TMP to D-tert-leucine using HPLC.
-
Upon completion, the D-tert-leucine can be isolated and purified using standard techniques, followed by Boc protection as described in Route A.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for validating a synthetic route to this compound and the general signaling pathway for its synthesis.
References
A Comparative Guide to Cross-Reactivity Studies of Boc-D-tert-leucine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Boc-D-tert-leucine in analytical assays. Currently, there is a lack of published studies specifically detailing the cross-reactivity of this compound. Therefore, this document outlines the potential for cross-reactivity and presents detailed, standardized experimental protocols for researchers to conduct their own comparative analyses. The methodologies described are based on established principles of immunoassay and chromatographic techniques.
Introduction to Cross-Reactivity
Cross-reactivity in analytical methods, particularly immunoassays, occurs when a substance structurally similar to the target analyte binds to the detection antibody, leading to a false-positive signal or inaccurate quantification. For this compound, a synthetic amino acid derivative, potential cross-reactants could include other Boc-protected amino acids, metabolites, or structurally analogous synthetic intermediates. Understanding and quantifying this cross-reactivity is crucial for the validation of any assay intended to be specific for this compound.
Potential Cross-Reactants for this compound
A comprehensive cross-reactivity study for this compound should include a panel of structurally related molecules. The selection of these compounds is critical for assessing the specificity of the analytical method. A recommended list of potential cross-reactants is provided in the table below.
| Compound Class | Specific Examples | Rationale for Inclusion |
| Other Boc-Protected Amino Acids | Boc-L-tert-leucine, Boc-D-leucine, Boc-L-leucine, Boc-D-valine, Boc-L-valine | To assess stereo- and structural-isomer specificity. |
| Unprotected Amino Acids | D-tert-leucine, L-tert-leucine, D-leucine, L-leucine | To determine if the Boc protecting group is essential for recognition. |
| Related Synthetic Intermediates | Di-tert-butyl dicarbonate (Boc anhydride) | To check for interference from synthesis starting materials. |
| Potential Metabolites | Hydroxylated or glucuronidated forms of this compound | To evaluate interference from metabolic products in biological matrices. |
Experimental Protocols
Two primary methodologies are proposed for evaluating the cross-reactivity of this compound: a competitive enzyme-linked immunosorbent assay (ELISA) for high-throughput screening and a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for definitive, quantitative analysis.
Competitive ELISA for Cross-Reactivity Screening
This protocol describes a competitive immunoassay to determine the relative binding affinity of potential cross-reactants to an antibody raised against this compound.
Materials:
-
High-binding 96-well microplates
-
Anti-Boc-D-tert-leucine primary antibody
-
This compound-HRP conjugate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound standard and potential cross-reactants
Procedure:
-
Coating: Coat the microplate wells with a capture antibody or antigen, depending on the assay format. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add varying concentrations of the standard (this compound) or potential cross-reactants to the wells, followed by a fixed concentration of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation: Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Competitive ELISA Workflow
HPLC-MS for Specificity Confirmation and Quantification
This method provides high specificity and sensitivity, allowing for the separation and independent quantification of this compound and potential cross-reactants in a mixture.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) detector (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard and potential cross-reactants
Procedure:
-
Sample Preparation: Prepare solutions of this compound and each potential cross-reactant at known concentrations. Also, prepare a mixed solution containing all compounds.
-
Chromatographic Separation: Inject the samples onto the HPLC system. Use a gradient elution method to separate the compounds. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Mass Spectrometry Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific mass-to-charge ratio (m/z) of this compound and the potential cross-reactants.
-
Data Analysis:
-
Determine the retention time for each compound from the individual standard runs.
-
In the mixed sample, check for co-elution and any signal interference at the retention time and m/z of this compound.
-
Quantify the peak area for each compound to assess the degree of interference.
-
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-D-tert-leucine
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-D-tert-leucine, a common amino acid derivative. Adherence to these guidelines will help maintain a secure workspace and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be aware of the material's properties and the necessary safety precautions. While this compound is not classified as a hazardous substance under OSHA 2012 and WHMIS 2015 regulations, proper handling is still essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and avoid skin contamination.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is required. However, if dust formation is likely, use a NIOSH-approved respirator.
Engineering Controls:
-
Ensure adequate ventilation in the work area to minimize dust and vapor inhalation.
-
Have an eyewash station and safety shower readily accessible.
Quantitative Data and Physical Properties
A clear understanding of the chemical's properties is vital for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Solid |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Combustion may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).[1][2] |
Step-by-Step Disposal Procedure
Follow this experimental protocol for the safe disposal of this compound:
-
Initial Assessment:
-
Quantify the amount of this compound waste to be disposed of.
-
Ensure all necessary PPE is correctly worn before handling the material.
-
-
Containment:
-
Waste Collection:
-
For small quantities, the contained solid waste can be collected with other non-hazardous solid chemical waste.
-
Do not mix with strong oxidizing agents.
-
-
Environmental Precautions:
-
Final Disposal:
-
Dispose of the contained waste through a licensed professional waste disposal service.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
-
-
Decontamination:
-
Thoroughly clean the area where the disposal procedure was carried out.
-
Wash hands and any exposed skin with soap and water after completing the procedure.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Personal protective equipment for handling Boc-D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Boc-D-tert-leucine. This document provides crucial safety protocols and logistical information to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Precautionary Measures
While some safety data sheets (SDS) for similar compounds, such as the L-isomer, do not classify them as hazardous, aggregated GHS information for tert-Butoxycarbonyl-D-leucine suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Given this conflicting information, a cautious approach is paramount. All personnel should handle this compound as a potentially hazardous substance and adhere to the safety protocols outlined below.
Summary of Potential Hazards
| Hazard Statement | GHS Classification | Precautionary Codes |
| Causes skin irritation | Skin Irrit. 2 (50%) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2A (50%) | P264, P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | STOT SE 3 (50%) | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. Follow proper glove removal techniques to avoid skin contamination.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fully buttoned. |
| Respiratory Protection | Not generally required under normal use | If there is a risk of generating dust or aerosols that cannot be controlled by engineering measures (e.g., fume hood), a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Plan for Safe Handling
A systematic workflow is critical for the safe handling of this compound. The following step-by-step guide provides a framework for laboratory operations.
Step 1: Pre-Handling Preparations
-
Consult the SDS: Before working with this compound, thoroughly read and understand the Safety Data Sheet.
-
Work Area Preparation: Ensure a clean and organized workspace. All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.
Step 2: Handling and Experimental Procedures
-
Weighing and Transfer:
-
Use a spatula or other appropriate tool for transferring the solid.
-
Avoid creating dust. If the material is a fine powder, consider using a balance with a draft shield.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
During the Reaction:
-
Keep all reaction vessels clearly labeled.
-
Monitor the reaction for any unexpected changes.
-
Step 3: Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all cleaning materials as hazardous waste.
-
-
PPE Removal:
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Remove your lab coat, being careful not to touch the outside with your bare hands.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and other disposable materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with institutional and local regulations.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
